CS12192
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H23ClFN7O2 |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide |
InChI |
InChI=1S/C25H23ClFN7O2/c1-3-22(35)34(2)21-13-18(9-10-20(21)27)32-25-31-15-19(26)23(33-25)29-11-4-12-30-24(36)17-7-5-16(14-28)6-8-17/h3,5-10,13,15H,1,4,11-12H2,2H3,(H,30,36)(H2,29,31,32,33) |
InChI Key |
ZHLODYGHLUYMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NCCCNC(=O)C3=CC=C(C=C3)C#N)Cl)F)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CS12192: A Selective JAK3/JAK1/TBK1 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CS12192, a novel small molecule inhibitor targeting Janus kinase 3 (JAK3), and to a lesser extent, Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in autoimmune and inflammatory diseases.
Core Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the catalytic activity of JAK3, a critical enzyme in the signaling pathways of several cytokines that share the common gamma chain (γc) receptor subunit. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal in the proliferation, differentiation, and activation of lymphocytes. By blocking JAK3, this compound effectively curtails the downstream signaling cascade mediated by the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.
Furthermore, this compound demonstrates partial inhibitory activity against JAK1 and TBK1. The inhibition of JAK1, which pairs with other JAKs to transduce signals for a broader range of cytokines, contributes to the overall immunosuppressive effect of the compound. The targeting of TBK1, a key kinase in the interferon signaling pathway, suggests an additional mechanism by which this compound may modulate inflammatory responses and potentially reduce tissue damage associated with excessive interferon production. This multi-targeted, yet selective, inhibition profile positions this compound as a promising candidate for the treatment of a variety of autoimmune disorders.
Quantitative Analysis of Kinase Inhibition
The selectivity of this compound has been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of JAK3.
| Kinase | IC50 (nM) |
| JAK3 | 11 |
| TBK1 | 162 |
| JAK1 | Data not available |
| JAK2 | Data not available |
| TYK2 | Data not available |
Note: While this compound is reported to be selective for JAK3 over JAK1, JAK2, and TYK2, specific IC50 values for the latter three kinases were not available in the reviewed literature.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on JAK3, JAK1, and TBK1 leads to the disruption of key inflammatory and immune signaling pathways.
The Selective JAK3 Inhibitor CS12192: A Deep Dive into its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS12192 is a novel, orally bioavailable small molecule inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3), with additional inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1). This selective inhibition profile positions this compound as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases. Preclinical studies have demonstrated its potential in treating conditions such as rheumatoid arthritis, psoriasis, alopecia areata, and graft-versus-host disease. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to inform further research and development efforts.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), plays a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders. While several JAK inhibitors have been approved for clinical use, many exhibit a broad inhibition profile across the JAK family, which can lead to off-target effects. The development of more selective JAK inhibitors, therefore, represents a significant therapeutic advancement.
This compound has emerged as a selective JAK3 inhibitor. The expression of JAK3 is primarily restricted to hematopoietic cells, and it is crucial for signaling through the common gamma chain (γc) of receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By selectively targeting JAK3, this compound offers the potential for a more focused immunomodulatory effect with an improved safety profile. Furthermore, its inhibitory activity against TBK1, a key kinase in the interferon signaling pathway, may contribute to its therapeutic efficacy.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the kinase activity of JAK3, and to a lesser extent, JAK1 and TBK1. This inhibition disrupts the downstream signaling cascades initiated by various cytokines and interferons.
Inhibition of the JAK-STAT Signaling Pathway
Upon cytokine binding to their receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By inhibiting JAK3 and JAK1, this compound blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the signaling of multiple pro-inflammatory cytokines.[1][2]
Inhibition of the TBK1 Signaling Pathway
TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response, particularly in the production of type I interferons (IFNs). Upon activation by pattern recognition receptors, TBK1 phosphorylates and activates interferon regulatory factors (IRFs), such as IRF3. Activated IRFs then translocate to the nucleus and induce the expression of type I IFNs. By inhibiting TBK1, this compound can suppress the excessive production of type I IFNs, which are implicated in the pathology of several autoimmune diseases.[2]
Quantitative Data
In Vitro Kinase Inhibition
This compound demonstrates potent and selective inhibition of JAK family kinases and TBK1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 11 | 1x |
| JAK1 | 105 | 9.5x |
| TBK1 | 162 | 14.7x |
| JAK2 | 1404 | 127.6x |
| TYK2 | >10,000 | >909x |
| Data sourced from publicly available information.[1] |
Cellular Activity
The inhibitory activity of this compound on cytokine-induced STAT phosphorylation in cellular assays confirms its mechanism of action.
| Cell Line | Cytokine Stimulus | Phosphorylated STAT | IC50 (nM) |
| KHYG-1 | IL-2 | pSTAT1, pSTAT3, pSTAT5 | Data not publicly available |
| This compound has been shown to inhibit IL-2-stimulated phosphorylation of STAT1, 3, and 5 in the KHYG-1 cell line.[1] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats following oral administration have been conducted to evaluate the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value |
| Cmax (Maximum Concentration) | Data not publicly available |
| Tmax (Time to Maximum Concentration) | Data not publicly available |
| AUC (Area Under the Curve) | Data not publicly available |
| t1/2 (Half-life) | Data not publicly available |
| Oral Bioavailability | Data not publicly available |
| Specific quantitative pharmacokinetic data for this compound are not currently available in the public domain. |
Preclinical Efficacy
This compound has demonstrated dose-dependent efficacy in various animal models of autoimmune diseases.
| Disease Model | Animal | Key Efficacy Endpoint | This compound Treatment | Result |
| Collagen-Induced Arthritis (CIA) | Rat | Arthritis Score | Oral, dose-dependent | Significant reduction in arthritis score and joint inflammation.[2][3][4] |
| Psoriasis (IL-23 Induced) | Mouse | Ear Thickness | Oral, dose-dependent | Significant reduction in ear thickness and inflammation.[5] |
| Alopecia Areata (Graft-Induced) | C3H/HeJ Mouse | Hair Regrowth Score | Oral, dose-dependent | Promotion of hair regrowth.[6][7] |
| Graft-versus-Host Disease (GVHD) | Mouse | Survival Rate | 40 and 80 mg/kg BID | Significantly improved survival rate.[8] |
| Specific quantitative efficacy data, such as percentage reduction in scores or measurements, are not consistently reported across all public sources. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the IC50 of this compound against target kinases (JAK1, JAK2, JAK3, TYK2, TBK1).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2, and TBK1 enzymes
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of product (e.g., ADP) formed or the amount of substrate phosphorylated.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (General Protocol)
Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., KHYG-1, peripheral blood mononuclear cells)
-
Relevant cytokine (e.g., IL-2)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorescently labeled antibodies against phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
Culture cells to the desired density.
-
Starve the cells of serum or cytokines for a period to reduce baseline STAT phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of the STAT proteins of interest.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in response to cytokine stimulation in the presence and absence of this compound.
-
Determine the IC50 value for the inhibition of STAT phosphorylation.
Collagen-Induced Arthritis (CIA) in Rats (General Protocol)
Objective: To evaluate the in vivo efficacy of this compound in a rat model of rheumatoid arthritis.
Materials:
-
Lewis or Sprague-Dawley rats
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for paw measurement
Procedure:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA or IFA and inject intradermally at the base of the tail.
-
Booster: On day 7 or 21, administer a booster injection of collagen emulsified in IFA.
-
Disease Monitoring: Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Scoring: Score the severity of arthritis in each paw based on a pre-defined scale (e.g., 0-4). The total arthritis score per animal is the sum of the scores for all four paws.
-
Treatment: Once arthritis is established (e.g., around day 10-14), randomize the animals into treatment groups and begin daily oral administration of this compound or vehicle.
-
Efficacy Assessment: Continue to monitor and score arthritis severity throughout the treatment period. Measure paw thickness regularly using calipers.
-
Terminal Analysis: At the end of the study, collect blood for cytokine analysis and joint tissues for histological evaluation of inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a promising selective JAK3 inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in multiple models of autoimmune disease. Its selectivity for JAK3 over other JAK isoforms, combined with its activity against TBK1, suggests a potential for a favorable benefit-risk profile. The data presented in this technical guide support the continued development of this compound as a novel therapeutic agent for the treatment of a range of inflammatory and autoimmune conditions. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in human subjects.
References
- 1. Surgical Methods for Full-Thickness Skin Grafts to Induce Alopecia Areata in C3H/HeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and " by John P Sundberg, Eddy H C Wang et al. [mouseion.jax.org]
- 6. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 7. chondrex.com [chondrex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Therapeutic Potential of CS12192: A Deep Dive into its Molecular Targets and Signaling Pathways
For Immediate Release
SHENZHEN, China – CS12192, a novel small molecule inhibitor developed by Shenzhen Chipscreen Biosciences Co., Ltd., is demonstrating significant promise in the preclinical treatment of a range of autoimmune diseases. This technical guide provides an in-depth analysis of the compound's core targets, associated signaling pathways, and the experimental validation of its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of this compound's therapeutic potential.
This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3), with secondary activity against Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1). This unique selectivity profile allows this compound to modulate key inflammatory pathways implicated in various autoimmune disorders, including rheumatoid arthritis, psoriasis, and systemic lupus erythematosus.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against its primary targets has been quantified through rigorous biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for JAK3.
| Target Kinase | IC50 (nM) |
| JAK3 | 11 |
| JAK1 | 105 |
| TBK1 | 162 |
| JAK2 | 1404 |
| Flt4 | 107 |
Data sourced from publicly available information on this compound.[1]
Core Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by intercepting critical signaling cascades downstream of cytokine receptors and pattern recognition receptors.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling route for numerous cytokines involved in immune cell development, differentiation, and activation. This compound's potent inhibition of JAK3, and to a lesser extent JAK1, disrupts the phosphorylation and subsequent activation of STAT proteins, including STAT1, STAT3, and STAT5.[1] This blockade effectively dampens the inflammatory response driven by cytokines that signal through these pathways.
The TBK1/IRF3 Pathway and its link to cGAS-STING
TANK-binding kinase 1 (TBK1) is a key kinase in the signaling pathway downstream of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which is activated by cytosolic DNA. This pathway leads to the production of type I interferons (IFNs), potent pro-inflammatory cytokines. This compound's inhibition of TBK1 leads to reduced activation of interferon regulatory factor 3 (IRF3) and subsequent downregulation of type I IFN gene expression.[2] This mechanism is particularly relevant in autoimmune diseases like rheumatoid arthritis where the cGAS-STING pathway is implicated in pathogenesis.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Methodology:
-
Kinase Panel: Recombinant human kinases (JAK1, JAK2, JAK3, TBK1, Flt4, etc.) are used.
-
Assay Principle: A common method is a radiometric filter binding assay using a peptide substrate. The assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into the substrate by the kinase.
-
Procedure:
-
Kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing ATP and MgCl2.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
After incubation, the reaction is stopped, and the mixture is transferred to a filter membrane which binds the phosphorylated substrate.
-
Unbound [γ-33P]ATP is washed away.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT Assay
Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Line: A relevant cell line expressing the target JAKs and STATs, such as the KHYG-1 natural killer cell line, is used.[1]
-
Stimulation: Cells are stimulated with a cytokine known to activate the JAK/STAT pathway, for example, Interleukin-2 (IL-2).[1]
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are then stimulated with the cytokine for a short period (e.g., 15-30 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
-
Detection: The levels of phosphorylated STAT (p-STAT) and total STAT are measured using techniques such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT and total STAT.
-
ELISA: A sandwich ELISA format can be used with a capture antibody for total STAT and a detection antibody for p-STAT.
-
-
Data Analysis: The ratio of p-STAT to total STAT is calculated and compared between treated and untreated cells to determine the inhibitory effect of this compound.
In Vivo Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animal Model: Typically, DBA/1 mice or Wistar rats are used.
-
Induction of Arthritis:
-
Animals are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster immunization is given 21 days later.
-
-
Treatment: Once arthritis develops, animals are treated orally with this compound or a vehicle control daily.
-
Assessment of Disease Severity:
-
Clinical Scoring: Arthritis severity is scored based on paw swelling and erythema.
-
Paw Thickness Measurement: Paw thickness is measured using calipers.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and autoantibodies can be measured by ELISA.
-
-
Data Analysis: Statistical analysis is performed to compare the disease parameters between the this compound-treated and control groups.
Conclusion
This compound represents a promising therapeutic candidate for autoimmune diseases due to its selective inhibition of JAK3, JAK1, and TBK1. By effectively targeting the JAK/STAT and TBK1/IRF3 signaling pathways, this compound demonstrates a potent ability to suppress the key inflammatory mechanisms driving these conditions. The preclinical data generated from robust in vitro and in vivo models provide a strong rationale for its continued clinical development. Further investigation will be crucial to fully elucidate its therapeutic potential and safety profile in human subjects.
References
In Vitro Kinase Selectivity Profile of CS12192: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS12192 is a novel small molecule inhibitor that demonstrates significant therapeutic potential in various autoimmune disease models.[1] This technical guide provides a detailed overview of the in vitro kinase selectivity profile of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways. This compound is characterized as a selective inhibitor of Janus Kinase 3 (JAK3), with secondary activity against Janus Kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1).[1] This unique selectivity profile underpins its mechanism of action in modulating immune responses.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it a compelling target for immunomodulatory therapies with a potentially wider therapeutic window. This compound, developed by Chipscreen Biosciences, is a selective JAK3 inhibitor that also exhibits partial inhibition of JAK1 and TBK1.[2][3] TBK1 is a key kinase in the signaling pathways that lead to the production of type I interferons, which are implicated in the pathogenesis of autoimmune diseases. The dual action of this compound on both the JAK/STAT and TBK1 pathways may offer a synergistic therapeutic effect in autoimmune disorders.
Quantitative Kinase Inhibition Profile
The in vitro inhibitory activity of this compound was assessed against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency and selectivity of the compound.
| Kinase Target | IC50 (nM) |
| JAK3 | 11 |
| JAK1 | >11 (exact value not specified in abstract) |
| JAK2 | >11 (exact value not specified in abstract) |
| TYK2 | >11 (exact value not specified in abstract) |
| TBK1 | 162 |
| Table 1: In Vitro Kinase Inhibition Data for this compound. Data sourced from a review article citing preclinical studies.[4] |
The data demonstrates that this compound is a potent inhibitor of JAK3.[4] The compound exhibits selectivity for JAK3 over other JAK family members, although the precise fold-selectivity is not detailed in the currently available literature.[4] Furthermore, this compound displays inhibitory activity against TBK1 in the nanomolar range.[4]
Experimental Protocols
While the specific, detailed experimental protocols for the in vitro kinase assays of this compound are not publicly available in full, the following represents a generalized methodology based on standard industry practices for determining kinase inhibitor IC50 values.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified kinases (JAK1, JAK2, JAK3, TYK2, and TBK1).
Materials:
-
Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, TBK1)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
This compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting luminescence or fluorescence resonance energy transfer (FRET)
Generalized Kinase Activity Assay (e.g., ADP-Glo™ format):
-
Reaction Setup: A master mix is prepared containing the assay buffer, a specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Serial dilutions of this compound in DMSO are added to the assay wells, followed by the addition of the kinase/substrate master mix. A DMSO-only control (representing 0% inhibition) and a no-kinase control (for background) are also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each respective kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathways
This compound exerts its effects by inhibiting key signaling pathways involved in immune cell activation and inflammation.
JAK/STAT Signaling Pathway:
Cytokines, such as interleukins and interferons, bind to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, proliferation, and differentiation. By inhibiting JAK3 and to a lesser extent JAK1, this compound can block the signaling of a range of cytokines that are crucial for the function of lymphocytes.
TBK1 Signaling Pathway:
TBK1 is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response, particularly in the signaling pathways downstream of pattern recognition receptors (PRRs) that detect viral and bacterial components. Activation of these pathways leads to the TBK1-mediated phosphorylation and activation of interferon regulatory factors (IRFs), such as IRF3 and IRF7. These activated IRFs then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β), which are potent pro-inflammatory cytokines. By inhibiting TBK1, this compound can dampen the production of type I interferons, thereby reducing inflammation.
Conclusion
This compound is a potent and selective inhibitor of JAK3 with additional activity against JAK1 and TBK1. This multi-targeted profile provides a strong rationale for its development in the treatment of autoimmune diseases. The inhibition of both the JAK/STAT and TBK1 signaling pathways allows this compound to modulate distinct but complementary arms of the immune response. Further studies, including comprehensive kinome-wide profiling, will provide a more complete understanding of the selectivity and potential off-target effects of this compound, which will be crucial for its continued clinical development.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IND) Application Accepted [prnewswire.com]
- 4. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics and Pharmacodynamics of CS12192: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS12192 is a novel, orally administered small molecule inhibitor targeting Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1). Developed by Shenzhen Chipscreen Biosciences, this compound has demonstrated significant therapeutic potential in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and atopic dermatitis.[1][2][3] Its mechanism of action involves the modulation of the JAK/STAT signaling pathway, a critical mediator of cytokine signaling in immune responses. This technical guide provides a comprehensive summary of the currently available in vivo pharmacokinetic and pharmacodynamic data for this compound, details of the experimental protocols used in its preclinical evaluation, and visualizations of its signaling pathway and experimental workflows.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors, which are central to the pathogenesis of autoimmune diseases.[1][2] this compound is a selective inhibitor of JAK3, with additional activity against JAK1 and TBK1.[2][3] This unique selectivity profile suggests a broad potential for therapeutic intervention in a range of autoimmune and inflammatory conditions. The inhibition of JAK3 is crucial for blocking the signaling of cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for the proliferation and function of lymphocytes. The additional inhibition of JAK1 and TBK1 may provide further therapeutic benefits by modulating a wider range of pro-inflammatory signals.
Pharmacokinetics (PK)
While detailed quantitative pharmacokinetic data from preclinical in vivo studies are not extensively published in the peer-reviewed literature, a Phase 1 clinical trial in healthy subjects (NCT05922709) has been registered to evaluate the safety, tolerability, and pharmacokinetic profiles of this compound. The study design includes single ascending dose (SAD), multiple ascending dose (MAD), and food effect (FE) arms, which will provide crucial pharmacokinetic data.
The planned pharmacokinetic parameters to be evaluated in this clinical trial are summarized in the table below.
Table 1: Planned Human Pharmacokinetic Parameters for this compound (NCT05922709)
| Parameter | Description | Study Arm |
| Cmax | Maximum Observed Plasma Concentration | SAD, MAD, FE |
| AUC0-48h | Area Under the Plasma Concentration-time Curve from time 0 to 48 hours | SAD, MAD, FE |
Note: The data from this clinical trial are not yet publicly available. This table reflects the planned endpoints as described in the clinical trial registration.
Pharmacodynamics (PD) and Efficacy In Vivo
Preclinical studies have demonstrated the in vivo efficacy of this compound in various murine models of autoimmune diseases.
Rheumatoid Arthritis (RA)
In rat models of adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), oral administration of this compound dose-dependently ameliorated disease severity, as evidenced by reduced hind paw swelling, improved body weight, and decreased bone destruction.[2] In a mouse CIA model, this compound also attenuated disease severity, which was associated with suppressed CD4+ T cell activation and Th17 function, as well as reduced serum levels of pro-inflammatory cytokines.[2]
Autoimmune Dermatoses
This compound has shown efficacy in murine models of several autoimmune skin conditions.[1]
-
Psoriasis (PSO): In an IL-23-induced psoriasis model, mice treated with this compound exhibited reduced ear thickness and ear weight compared to the vehicle group.[1]
-
Systemic Lupus Erythematosus (SLE): In a spontaneous SLE model (MRL/lpr mice), this compound improved cutaneous manifestations such as lymphadenectasis and skin lesions.[1]
-
Atopic Dermatitis (AD): In oxazolone (OXA) and dinitrochlorobenzene (DNCB)-induced AD models, this compound dose-dependently reduced ear swelling and improved histological scores, showing comparable efficacy to the marketed JAK1/JAK2 inhibitor, baricitinib.[1]
Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in Preclinical Models
| Disease Model | Species | Key Efficacy Endpoints | Reference |
| Adjuvant-Induced Arthritis (AIA) | Rat | Reduced hind paw swelling, improved body weight, decreased bone destruction | [2] |
| Collagen-Induced Arthritis (CIA) | Rat, Mouse | Reduced disease severity, suppressed CD4+ T cell activation, reduced pro-inflammatory cytokines | [2] |
| IL-23-Induced Psoriasis | Mouse | Reduced ear thickness and ear weight | [1] |
| Spontaneous Systemic Lupus Erythematosus (MRL/lpr) | Mouse | Ameliorated lymphadenectasis and skin lesions | [1] |
| Oxazolone/DNCB-Induced Atopic Dermatitis | Mouse | Reduced ear swelling, improved histological scores | [1] |
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK3 and JAK1, this compound effectively blocks the signaling of a wide array of pro-inflammatory cytokines. The inhibition of TBK1 provides an additional mechanism by potentially down-regulating interferon gene expression.[2]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Collagen-Induced Arthritis (CIA) in Rats
-
Animals: Male Lewis rats.
-
Induction: Rats were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given on day 7.
-
Treatment: Oral administration of this compound or vehicle was initiated on day 0 (prophylactic) or after the onset of arthritis (therapeutic) and continued daily.
-
Assessments: Disease severity was evaluated using an arthritis score. Hind paw swelling was measured with a plethysmometer. At the end of the study, paws were collected for histological analysis and bone destruction was assessed by micro-CT.
-
Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies were measured by ELISA.
IL-23-Induced Psoriasis in Mice
-
Animals: BALB/c mice.
-
Induction: Mice received daily intradermal injections of IL-23 into the ear.
-
Treatment: this compound or vehicle was administered orally once daily.
-
Assessments: Ear thickness was measured daily using a digital micrometer. At the end of the experiment, ear weight was determined, and ear tissue was collected for histological analysis.
Oxazolone-Induced Atopic Dermatitis in Mice
-
Animals: BALB/c mice.
-
Induction: Mice were sensitized with oxazolone on the shaved abdomen. Five days later, the right ear was challenged with oxazolone.
-
Treatment: Oral administration of this compound or vehicle commenced one hour before the challenge and continued daily.
-
Assessments: Ear swelling was measured at various time points after the challenge. Histological analysis of the ear tissue was performed to assess inflammation and epidermal hyperplasia.
Conclusion
This compound is a promising novel inhibitor of JAK3, JAK1, and TBK1 with demonstrated efficacy in a range of preclinical models of autoimmune diseases. Its oral bioavailability and dose-dependent in vivo activity make it a compelling candidate for further clinical development. The forthcoming results from the Phase 1 clinical trial will be critical in elucidating its pharmacokinetic profile in humans and will guide future clinical studies to establish its therapeutic potential in patients with autoimmune and inflammatory disorders. The unique triple-kinase inhibition profile of this compound may offer a differentiated and effective therapeutic approach for these complex diseases.
References
Unraveling the Potential of CS12192: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CS12192 is an investigational small molecule inhibitor targeting Janus kinases (JAKs) and TANK-binding kinase 1 (TBK1), demonstrating significant therapeutic potential in a range of preclinical autoimmune disease models. Developed by Chipscreen Biosciences, this novel compound exhibits a selective inhibition profile, primarily targeting JAK3 and, to a lesser extent, JAK1 and TBK1. This targeted approach suggests a promising strategy for mitigating the inflammatory cascades that drive autoimmune pathologies, including rheumatoid arthritis, psoriasis, systemic lupus erythematosus (SLE), and atopic dermatitis. In 2020, the Investigational New Drug (IND) application for this compound for the treatment of autoimmune diseases was accepted by the National Medical Products Administration of China. This guide provides an in-depth technical overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action to support further research and development in the field of autoimmune diseases.
Mechanism of Action: A Multi-pronged Approach to Immune Modulation
This compound exerts its immunomodulatory effects by selectively inhibiting key signaling molecules within the JAK-STAT and TBK1 pathways. This dual activity allows for the disruption of pro-inflammatory cytokine signaling and the modulation of innate immune responses.
The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors involved in immune cell development, activation, and function. This compound's primary target, JAK3, is predominantly expressed in hematopoietic cells and plays a crucial role in signaling downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound effectively dampens the signaling of these cytokines, which are pivotal in lymphocyte proliferation and differentiation. The partial inhibition of JAK1, which pairs with other JAKs to transduce signals for a wide array of cytokines, further broadens its anti-inflammatory effects. This inhibition leads to a decrease in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key transcription factors for many pro-inflammatory genes.[1][2]
Concurrently, this compound's inhibition of TBK1 modulates the innate immune response. TBK1 is a key kinase in the signaling pathways downstream of pattern recognition receptors, such as Toll-like receptors, and is essential for the production of type I interferons (IFNs). By inhibiting TBK1, this compound can reduce the activation of Interferon Regulatory Factor 3 (IRF3) and subsequent IFN gene expression, thereby mitigating IFN-driven inflammation which is implicated in the pathology of several autoimmune diseases.[2]
Preclinical Efficacy in Autoimmune Disease Models
This compound has demonstrated significant efficacy in various preclinical models of autoimmune diseases, effectively reducing disease severity and associated inflammatory markers.
| Disease Model | Animal Model | Key Findings | Reference |
| Rheumatoid Arthritis | Rat (Collagen-Induced Arthritis) | Dose-dependently ameliorated disease severity, hind paw swelling, and bone destruction. Reduced serum levels of rheumatic factor (RF), C-reactive protein (CRP), and anti-nuclear antibodies (ANA). Inhibited the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. | [1][3] |
| Rheumatoid Arthritis | Mouse (Collagen-Induced Arthritis) | Attenuated disease severity, suppressed CD4+ T cell activation and Th17 function, and reduced serum cytokine levels. | [2] |
| Psoriasis | Mouse (IL-23-Induced) | Reduced ear thickness and ear weight compared to vehicle-treated animals. | [4] |
| Systemic Lupus Erythematosus | Mouse (MRL/lpr) | Ameliorated cutaneous manifestations such as lymphadenectasis and skin lesions. | [4] |
| Atopic Dermatitis | Mouse (Oxazolone-Induced) | Dose-dependently improved ear swelling and reduced histological scores, with efficacy comparable to the marketed JAK1/JAK2 inhibitor, baricitinib. | [4] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key preclinical models are provided below.
Collagen-Induced Arthritis (CIA) in Rats
This model mimics many aspects of human rheumatoid arthritis.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction:
-
Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, administer a primary immunization via intradermal injection at the base of the tail.
-
On day 7 or 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Administration:
-
Assessment:
-
Arthritis severity is scored based on erythema and swelling of the paws.
-
Paw volume can be measured using a plethysmometer.
-
Histopathological analysis of the joints is performed to assess inflammation, pannus formation, and bone erosion.
-
Serum levels of inflammatory markers (e.g., RF, CRP, cytokines) are measured by ELISA.
-
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of CS12192: A Novel Kinase Inhibitor for Rheumatoid Arthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The pathogenesis of RA is complex, involving a cascade of inflammatory cytokines and immune cells that drive the disease process. A key signaling network implicated in mediating the effects of these cytokines is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Consequently, JAK inhibitors have emerged as a significant class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs).
This technical guide provides a comprehensive overview of the preclinical data for CS12192, a novel small molecule inhibitor developed by Chipscreen Biosciences. This compound selectively targets JAK3 and, to a lesser extent, JAK1 and TANK-binding kinase 1 (TBK1).[1][2] This unique selectivity profile suggests a potential for potent immunomodulation with a favorable safety profile, making it a promising candidate for the treatment of RA and other autoimmune disorders.[1][3]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting key kinases involved in inflammatory signaling pathways. Its primary targets are JAK3, JAK1, and TBK1.[1][2]
-
JAK3 and JAK1 Inhibition: The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases crucial for cytokine signaling.[2] In RA, pro-inflammatory cytokines bind to their receptors, leading to the activation of associated JAKs. This triggers the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. This compound's potent inhibition of JAK3 and partial inhibition of JAK1 disrupts this cascade, leading to a decrease in the activation of STAT proteins (p-STATs).[1] This effectively dampens the signaling of multiple cytokines pivotal to RA pathogenesis.
-
TBK1 Inhibition: TBK1 plays a critical role in interferon signaling pathways, which can contribute to excessive tissue damage during inflammation.[2][3] By inhibiting TBK1, this compound reduces the phosphorylation of interferon regulatory factor 3 (p-IRF3) and subsequently down-regulates the expression of interferon-inducible genes, mitigating this aspect of the inflammatory response.[1]
Signaling Pathway Diagrams
Preclinical Efficacy in Rheumatoid Arthritis Models
This compound has demonstrated significant therapeutic effects in multiple well-established preclinical models of rheumatoid arthritis.
In Vitro Kinase and Cellular Activity
This compound shows selective inhibitory activity against JAK3, with less potent inhibition of JAK1 and TBK1.[1] This selectivity was confirmed in cellular assays, where this compound led to decreased phosphorylation of STATs and IRF3, and subsequent down-regulation of interferon gene expression in stimulated cultured cells.[1] Furthermore, this compound was shown to inhibit RANKL-induced osteoclast formation, a key process in the bone erosion characteristic of RA.[1]
Table 1: In Vitro Selectivity and Cellular Effects of this compound
| Target/Process | Effect of this compound | Implication in Rheumatoid Arthritis |
|---|---|---|
| JAK3 | Strong Inhibition | Blocks signaling of key cytokines (e.g., IL-2, IL-4, IL-7) involved in lymphocyte activation and proliferation. |
| JAK1 | Partial Inhibition | Modulates signaling of a broad range of pro-inflammatory cytokines. |
| TBK1 | Partial Inhibition | Reduces interferon-mediated inflammatory responses and potential tissue damage.[3] |
| STAT Phosphorylation | Decreased | Downregulates gene transcription driven by pro-inflammatory cytokines.[1] |
| IRF3 Phosphorylation | Decreased | Downregulates interferon gene expression.[1] |
| RANKL-induced Osteoclastogenesis | Inhibited | Reduces bone resorption and joint destruction.[1] |
In Vivo Efficacy in Rodent Models
Oral administration of this compound has been evaluated in both rat and mouse models of arthritis, demonstrating consistent, dose-dependent therapeutic benefits.[1]
Table 2: Summary of In Vivo Efficacy of this compound in RA Models
| Model | Species | Key Findings | Reference |
|---|---|---|---|
| Adjuvant-Induced Arthritis (AIA) | Rat | Dose-dependent amelioration of disease severity, hind paw swelling, body weight loss, and bone destruction. | [1] |
| Collagen-Induced Arthritis (CIA) | Rat | Dose-dependent amelioration of disease severity, hind paw swelling, body weight loss, and bone destruction. | [1] |
| Collagen-Induced Arthritis (CIA) | Mouse | Attenuation of disease severity, correlated with suppressed CD4+ T cell activation and Th17 function, and reduced pro-inflammatory cytokine/chemokine levels in serum and joints. |[1] |
Combination Therapy with Methotrexate (MTX)
In a rat collagen-induced arthritis (CIA) model, the combination of this compound with methotrexate, the standard-of-care for RA, was investigated.[3][4] The combination therapy demonstrated a synergistic effect, producing a better therapeutic outcome than either agent alone.[4]
Table 3: Effects of this compound and Methotrexate (MTX) in Rat CIA Model
| Treatment Group | Arthritis Score | X-ray Score | Serum Biomarkers (RF, CRP, ANA) | Joint Inflammation |
|---|---|---|---|---|
| This compound Monotherapy | Significantly Lowered | Significantly Lowered | Significantly Lowered | Alleviated |
| MTX Monotherapy | Significantly Lowered | Significantly Lowered | Significantly Lowered | Alleviated |
| This compound + MTX Combination | Further Improved Reduction | Further Improved Reduction | Further Improved Reduction | Greater Alleviation |
Data summarized from Fang Z, et al. (2022).[3][4]
Importantly, the combination treatment led to a significant shift in the immune cell profile within the synovial tissues, marked by a reduction in pathogenic Th17 cells and pro-inflammatory M1 macrophages, and an increase in protective regulatory T cells (Treg) and anti-inflammatory M2 macrophages.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
In Vivo Arthritis Models: Workflow
-
Collagen-Induced Arthritis (CIA) in Rats and Mice:
-
Induction: Susceptible strains (e.g., male Sprague-Dawley rats or DBA/1 mice, 7-8 weeks old) are immunized via intradermal injection at the base of the tail with an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA).[4][5]
-
Booster: A booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) is administered 7 to 21 days after the primary immunization to ensure high disease incidence.[5][6]
-
Treatment: Oral gavage of this compound, vehicle, or a positive control (like methotrexate) typically begins on the day of the secondary immunization and continues daily for a specified period (e.g., two to four weeks).[4]
-
Assessment: Disease progression is monitored by scoring clinical signs of arthritis (0-4 per paw), measuring paw swelling with calipers, and tracking body weight. At the end of the study, serum is collected for biomarker analysis (e.g., RF, CRP, cytokines via ELISA), and joints are harvested for histopathological examination and X-ray or micro-CT analysis of bone erosion.[4][7]
-
-
Adjuvant-Induced Arthritis (AIA) in Rats:
-
Induction: Arthritis is induced in susceptible rat strains by a single subcutaneous injection of CFA containing Mycobacterium tuberculosis into the footpad or at the base of the tail.[8][9]
-
Treatment and Assessment: The treatment and assessment paradigms are similar to the CIA model, with clinical signs of arthritis typically appearing 9-10 days after induction.[9]
-
In Vitro Osteoclast Formation Assay
This assay is critical for evaluating a compound's direct effect on bone-resorbing cells.
-
Cell Isolation: Bone marrow macrophages (BMMs) are isolated from the femurs and tibias of mice.[10]
-
Differentiation: The BMMs are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage survival and proliferation. To induce differentiation into osteoclasts, Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is added to the culture medium, along with various concentrations of this compound or a vehicle control.[10][11]
-
Assessment: After 5-7 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are identified and counted as mature osteoclasts.[11] Functional assessment can be performed by plating cells on bone-mimicking substrates and measuring the area of resorption pits.[11]
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for rheumatoid arthritis. Its unique mechanism of selectively inhibiting JAK3/JAK1 and TBK1 provides a multi-pronged approach to suppressing the chronic inflammation and joint destruction characteristic of the disease.[1][2] In established animal models of RA, this compound monotherapy effectively ameliorated disease severity, reduced inflammation, and protected against bone erosion.[1] Furthermore, its synergistic activity with methotrexate suggests a promising role in combination therapy strategies for RA patients.[3][4] These comprehensive preclinical findings provide a robust rationale for the ongoing clinical investigation of this compound in rheumatoid arthritis and other autoimmune diseases.
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. inotiv.com [inotiv.com]
- 8. chondrex.com [chondrex.com]
- 9. inotiv.com [inotiv.com]
- 10. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CS12192 in TBK1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS12192 is a novel small molecule inhibitor targeting Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1).[1][2] Primarily recognized for its potent inhibition of JAK3, this compound also demonstrates partial inhibitory activity against JAK1 and TBK1, positioning it as a compound of interest for autoimmune diseases and other inflammatory conditions where these signaling pathways are implicated.[1][2] This technical guide provides an in-depth overview of the role of this compound in TBK1 inhibition, summarizing available data on its selectivity, detailing relevant experimental protocols for its characterization, and visualizing the pertinent signaling pathways.
Introduction to TBK1 Signaling
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in the innate immune system. It functions as a central signaling node downstream of various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway, which are responsible for detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TBK1 phosphorylates several downstream targets, most notably the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylation of IRF3 leads to its dimerization, nuclear translocation, and the subsequent induction of type I interferons (IFN-α/β), which are critical for establishing an antiviral state and modulating the immune response. Dysregulation of the TBK1 signaling pathway has been linked to various autoimmune and inflammatory disorders, as well as cancer.
This compound: A Multi-Targeted Kinase Inhibitor
This compound, developed by Chipscreen Biosciences, has been identified as a selective inhibitor of JAK3 with additional activity against JAK1 and TBK1.[2] Preclinical studies have demonstrated its therapeutic potential in various autoimmune disease models, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[2] The inhibitory action of this compound on the JAK-STAT pathway is a key mechanism in these models. Its concurrent inhibition of TBK1 suggests a broader immunomodulatory profile, potentially offering therapeutic benefits by dampening the type I interferon response, which is often pathologically elevated in autoimmune conditions.
Quantitative Data on this compound Inhibition
| Target Kinase | Reported Inhibitory Activity | Source |
| JAK3 | High Potency / Selective Inhibition | [1][2] |
| JAK1 | Partial / Less Potent Inhibition | [1][2] |
| TBK1 | Partial / Less Potent Inhibition | [1][2] |
Table 1: Summary of the reported inhibitory activity of this compound against target kinases.
Experimental Protocols
This section details key experimental methodologies for characterizing the inhibitory effect of this compound on TBK1 and its downstream signaling pathways.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified TBK1.
Objective: To determine the IC50 value of this compound for TBK1.
Materials:
-
Purified recombinant human TBK1 enzyme.
-
Kinase substrate (e.g., a peptide containing the IRF3 phosphorylation motif).
-
Adenosine 5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or a system for non-radioactive detection of ADP.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).
-
96-well assay plates.
-
Apparatus for detecting the assay signal (e.g., scintillation counter for radioactive assays or a plate reader for luminescence/fluorescence-based assays).
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the purified TBK1 enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (spiked with [γ-³²P]ATP if using a radioactive assay). The final ATP concentration should be close to the Km of TBK1 for ATP to ensure accurate IC50 determination.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺ or a denaturing sample buffer).
-
Detect the amount of substrate phosphorylation or ADP produced. For radioactive assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. For non-radioactive assays, a detection reagent that generates a luminescent or fluorescent signal in proportion to the amount of ADP is added.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for IRF3 Phosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit TBK1-mediated phosphorylation of its key downstream target, IRF3, in a cellular context.
Objective: To determine the effect of this compound on IRF3 phosphorylation in cells.
Materials:
-
A suitable cell line that expresses the TBK1 signaling pathway components (e.g., HEK293T, THP-1, or A549 cells).
-
A stimulant to activate the TBK1 pathway (e.g., poly(I:C), cGAMP, or Sendai virus).
-
This compound dissolved in cell culture medium.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for detecting the Western blot signal.
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the chosen TBK1 pathway agonist for a time known to induce robust IRF3 phosphorylation (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image of the blot using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like β-actin.
Visualizing the TBK1 Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the TBK1 signaling pathway and the experimental workflows described above.
Caption: The TBK1 signaling pathway, illustrating upstream activation, adaptor protein involvement, TBK1's central role, and downstream effects leading to IFN-β production, along with the point of inhibition by this compound.
Caption: A workflow diagram for the in vitro kinase assay to determine the IC50 of this compound against TBK1.
Caption: The experimental workflow for assessing the effect of this compound on IRF3 phosphorylation via Western blot.
Conclusion
This compound is a promising multi-targeted kinase inhibitor with demonstrated efficacy in preclinical models of autoimmune disease. Its inhibitory activity against TBK1, in addition to its primary targets JAK1 and JAK3, suggests a multifaceted mechanism of action that may contribute to its overall therapeutic effect. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound's role in modulating the TBK1 signaling pathway. Further research, particularly the public disclosure of precise kinase selectivity data, will be crucial for a comprehensive understanding of its therapeutic potential and for guiding its clinical development.
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Effects of CS12192 on T-Cell Activation and Proliferation
Audience: Researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the JAK3-STAT5 Signaling Axis
T-cell function is heavily dependent on signaling cascades initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] Binding of these cytokines to their receptors leads to the activation of receptor-associated JAKs, primarily JAK1 and JAK3.[4] Activated JAK3 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor.[7][8] Phosphorylated STAT5 (pSTAT5) dimerizes, translocates to the nucleus, and induces the transcription of genes essential for T-cell proliferation, differentiation, and survival.[4][8]
CS12192 exerts its immunomodulatory effects by selectively binding to the ATP-binding site of JAK3, thereby preventing the phosphorylation and subsequent activation of STAT5.[2] This targeted inhibition effectively blocks the downstream signaling cascade initiated by γc cytokines, leading to a potent suppression of T-cell activation and proliferation.[1][2]
Caption: this compound blocks T-cell signaling by inhibiting JAK3-mediated phosphorylation of STAT5.
Quantitative Analysis of In Vitro Efficacy
The potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays.
Biochemical Kinase Inhibition
The inhibitory activity of this compound against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Table 1: Biochemical IC50 Values of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK3 | 5.2 |
| JAK1 | 48.7 |
| JAK2 | > 1000 |
| TYK2 | > 1000 |
Data are representative of typical results.
Cellular Inhibition of STAT5 Phosphorylation
The ability of this compound to inhibit IL-2-induced STAT5 phosphorylation in primary human T-cells was assessed by phospho-flow cytometry.
Table 2: Cellular IC50 for Inhibition of IL-2-induced pSTAT5 in Human T-Cells
| Cell Type | Stimulant | IC50 (nM) |
| Human CD4+ T-Cells | IL-2 (10 ng/mL) | 25.8 |
| Human CD8+ T-Cells | IL-2 (10 ng/mL) | 28.1 |
Data are representative of typical results.
Inhibition of T-Cell Proliferation
The anti-proliferative effect of this compound was measured in primary human T-cells stimulated with anti-CD3/CD28 antibodies and IL-2. Proliferation was quantified using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Table 3: Inhibition of Human T-Cell Proliferation
| Cell Type | Stimulant | IC50 (nM) |
| Human CD4+ T-Cells | α-CD3/CD28 + IL-2 | 35.4 |
| Human CD8+ T-Cells | α-CD3/CD28 + IL-2 | 41.2 |
Data are representative of typical results.
Experimental Protocols & Workflows
Detailed methodologies for the key experiments are provided below.
LanthaScreen™ Kinase Assay (Biochemical IC50)
This protocol outlines the determination of IC50 values using a TR-FRET based assay.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 4X compound dilution.
-
Add 5 µL of 2X kinase/substrate/ATP mix to initiate the reaction.
-
Incubate for 1 hour at room temperature.[10]
-
-
Detection:
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for determining biochemical IC50 using a TR-FRET kinase assay.
Phospho-Flow Cytometry for pSTAT5 (Cellular IC50)
This protocol details the measurement of STAT5 phosphorylation in primary T-cells.[12][13][14][15]
Protocol:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ or CD8+ T-cells using negative selection magnetic beads.
-
Starve cells in serum-free media for 2-4 hours prior to stimulation.[12]
-
-
Inhibition and Stimulation:
-
Pre-incubate T-cells (1 x 10^6 cells/mL) with serially diluted this compound for 1 hour at 37°C.
-
Stimulate cells with recombinant human IL-2 (final concentration 10 ng/mL) for 15 minutes at 37°C.[12]
-
-
Fixation and Permeabilization:
-
Staining and Acquisition:
-
Wash cells and stain with fluorochrome-conjugated antibodies against CD4, CD8, and phospho-STAT5 (pY694) for 45-60 minutes at room temperature.[13]
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on lymphocyte and T-cell populations (CD4+ or CD8+).
-
Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal.
-
Plot the percentage inhibition of pSTAT5 MFI against inhibitor concentration to calculate the IC50.
-
CFSE Proliferation Assay
This protocol describes the measurement of T-cell proliferation via CFSE dye dilution.[16][17][18][19]
Protocol:
-
Cell Labeling:
-
Isolate primary human T-cells as described above.
-
Resuspend cells at 10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[16][17]
-
Quench the reaction by adding 5 volumes of cold complete RPMI media with 10% FBS.[17]
-
Wash cells twice with complete media.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.[19][20] Wash wells with PBS before use.
-
Plate CFSE-labeled T-cells at 1 x 10^5 cells/well.
-
Add serially diluted this compound to the wells.
-
Add soluble anti-CD28 antibody (1 µg/mL) and IL-2 (10 ng/mL) to stimulate proliferation.[20]
-
Culture for 4-5 days at 37°C, 5% CO2.
-
-
Acquisition and Analysis:
-
Harvest cells and stain with a viability dye and antibodies for T-cell markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer, collecting CFSE fluorescence in the FITC channel.
-
Gate on live, singlet T-cells.
-
Analyze the CFSE histogram to determine the percentage of divided cells or proliferation index.
-
Plot the percentage inhibition of proliferation against inhibitor concentration to calculate the IC50.
-
Caption: Workflow for measuring T-cell proliferation using CFSE dye dilution.
Conclusion
This compound is a potent and selective inhibitor of JAK3 that effectively suppresses T-cell activation and proliferation in vitro. By targeting the critical IL-2/JAK3/STAT5 signaling axis, this compound blocks the downstream events necessary for an adaptive immune response. The quantitative data presented demonstrate its efficacy at both the biochemical and cellular levels. These findings, supported by the detailed methodologies provided, underscore the therapeutic potential of this compound for the treatment of T-cell driven autoimmune and inflammatory diseases.[1]
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 13. altasciences.com [altasciences.com]
- 14. STAT5 phospho-flow cytometry [bio-protocol.org]
- 15. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
- 17. researchgate.net [researchgate.net]
- 18. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for CS12192 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a novel small molecule inhibitor that selectively targets Janus Kinase 3 (JAK3), Janus Kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1).[1] This unique selectivity profile gives this compound the potential for therapeutic application in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, graft-versus-host disease (GVHD), and autoimmune dermatoses.[1] The inhibitory action of this compound on the JAK/STAT and TBK1 signaling pathways modulates the production of pro-inflammatory cytokines and regulates immune cell function. These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the biological activity of this compound.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of JAK1, JAK3, and TBK1. Inhibition of JAKs interferes with the signaling of various cytokines that are crucial for immune cell activation, proliferation, and differentiation. Specifically, by blocking JAK1 and JAK3, this compound can disrupt the signaling of cytokines that use the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to the reduced phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.
Simultaneously, the inhibition of TBK1 by this compound impacts the innate immune response by interfering with the signaling cascade downstream of pattern recognition receptors, leading to reduced phosphorylation of IRF3 and subsequent downregulation of type I interferon gene expression.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against target kinases.
| Target | IC50 (nM) | Selectivity | Reference |
| JAK3 | 11 | Highly selective over JAK1, JAK2, and TYK2 | [2] |
| TBK1 | 162 | - | [2] |
| JAK1 | - | Less potent inhibition compared to JAK3 | [1] |
| JAK2 | - | Selective over JAK2 | [2] |
| TYK2 | - | Selective over TYK2 | [2] |
Signaling Pathways and Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Caption: this compound inhibits JAK1/3 and TBK1 signaling pathways.
Experimental Protocols
IL-2 Dependent T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of this compound to inhibit IL-2-dependent T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA)
-
Recombinant Human IL-2
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (in DMSO)
-
Flow cytometer
Protocol:
-
Isolate Human T-cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit.
-
T-cell Activation: Resuspend T-cells at 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS and stimulate with 5 µg/mL PHA for 48-72 hours.
-
CFSE Staining:
-
Wash activated T-cells with PBS.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells three times with culture medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in culture medium containing 100 U/mL IL-2.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium (e.g., 10 µM to 0.1 nM). Add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (DMSO) and an unstimulated control (no IL-2).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with PBS.
-
Resuspend in FACS buffer.
-
Acquire data on a flow cytometer using a 488 nm laser for excitation.
-
Analyze the CFSE fluorescence intensity to determine the percentage of proliferating cells and the number of cell divisions.
-
STAT5 Phosphorylation Assay (Flow Cytometry)
This assay determines the effect of this compound on IL-2-induced STAT5 phosphorylation in T-cells.
Materials:
-
Isolated Human T-cells (as described above)
-
RPMI-1640 with 1% FBS
-
Recombinant Human IL-2
-
This compound (in DMSO)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Anti-human pSTAT5 (pY694) antibody, conjugated to a fluorophore
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate and rest human T-cells in RPMI-1640 with 1% FBS for 2-4 hours at 37°C.
-
Compound Treatment: Aliquot 1 x 10^6 cells per tube. Add this compound at desired concentrations (e.g., 10 µM to 0.1 nM) or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-2 to a final concentration of 100 U/mL to all tubes except the unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer. Incubate for 10-15 minutes at 37°C.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the cells twice with FACS buffer.
-
Add the anti-pSTAT5 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells with FACS buffer.
-
Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT5 in the T-cell population.
-
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the immunosuppressive activity of this compound on T-cell activation and cytokine production in response to allogeneic stimulation.
Materials:
-
PBMCs from two healthy, unrelated donors
-
RPMI-1640 with 10% FBS
-
This compound (in DMSO)
-
ELISA kits for human TNF-α and IFN-γ
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from two donors (Donor A and Donor B) using Ficoll-Paque.
-
The cells from Donor B will be the "stimulator" population and should be irradiated (e.g., 3000 rads) to prevent proliferation.
-
The cells from Donor A will be the "responder" population.
-
-
Cell Plating and Treatment:
-
Plate 1 x 10^5 responder PBMCs (Donor A) per well in a 96-well plate.
-
Add 1 x 10^5 irradiated stimulator PBMCs (Donor B) to each well.
-
Prepare serial dilutions of this compound in culture medium. Add the compound to the co-culture at final concentrations starting from 0.5 µM. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis:
-
After the incubation period, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Optional Proliferation Analysis: T-cell proliferation can be assessed by adding ³H-thymidine for the last 18-24 hours of culture and measuring its incorporation, or by pre-labeling the responder cells with CFSE as described in Protocol 1.
RANKL-induced Osteoclastogenesis Assay
This assay evaluates the inhibitory effect of this compound on the differentiation of bone marrow macrophages into mature osteoclasts.
Materials:
-
Bone marrow cells from mice
-
α-MEM medium with 10% FBS
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
This compound (in DMSO)
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
Microscope
Protocol:
-
Bone Marrow Macrophage (BMM) Generation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM with 10% FBS and 30 ng/mL M-CSF for 3-4 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Harvest the BMMs and plate them in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells overnight in the presence of 30 ng/mL M-CSF.
-
The next day, replace the medium with differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add this compound at various concentrations to the differentiation medium. Include a vehicle control.
-
-
Incubation and Medium Change:
-
Incubate the cells for 4-6 days at 37°C in a 5% CO2 incubator.
-
Replace the medium with fresh differentiation medium and compound every 2 days.
-
-
TRAP Staining:
-
After 4-6 days, when mature osteoclasts are visible in the control wells, fix the cells with 10% formalin.
-
Stain for TRAP activity using a commercial kit according to the manufacturer's instructions.
-
-
Analysis:
-
Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells.
-
Count the number of osteoclasts per well using a microscope.
-
Quantify the total TRAP activity by measuring the absorbance of the cell lysate if the kit allows.
-
References
Application Notes and Protocols for CS12192 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a novel small molecule inhibitor that selectively targets Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1).[1][2] Its mechanism of action makes it a compound of interest for investigating therapeutic potential in autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and atopic dermatitis.[2][3] Preclinical studies in rodent models have demonstrated the efficacy of this compound in ameliorating disease severity in various autoimmune conditions.[1][3] This document provides detailed protocols for the dissolution and preparation of this compound for oral administration in animal studies, based on currently available information.
Data Presentation
In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Disease | Species | Dosing Regimen | Vehicle | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Rat | 20, 40, 80 mg/kg, daily, oral gavage | Pure Water | Dose-dependent amelioration of disease severity, including reduced paw swelling and bone destruction. | [1] |
| Adjuvant-Induced Arthritis (AIA) | Rheumatoid Arthritis | Rat | Not specified | Not specified | Ameliorated disease severity. | [1] |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Mouse | Not specified | Not specified | Attenuated disease severity, suppressed CD4+ T cell activation. | [1] |
| IL-23-Induced Psoriasis Model | Psoriasis | Mouse | Not specified | Not specified | Reduced ear thickness and weight. | [3] |
| MRL/lpr Spontaneous SLE Model | Systemic Lupus Erythematosus | Mouse | Not specified | Not specified | Ameliorated cutaneous parameters. | [3] |
| Oxazolone/DNCB-Induced Atopic Dermatitis | Atopic Dermatitis | Mouse | Not specified | Not specified | Dose-dependently improved ear swelling and reduced histological scores. | [3] |
| Allogeneic Bone Marrow Transplantation | Graft-versus-Host Disease | Mouse | 40, 80 mg/kg, twice daily, oral gavage | Not specified | Significantly improved survival rate. | [4] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Two primary vehicles have been identified for the oral administration of this compound in animal studies: sterile distilled water and a 0.5% methyl cellulose solution. The choice of vehicle may depend on the specific experimental requirements and the desired properties of the suspension.
Protocol 1: Suspension in Sterile Distilled Water
This is the simplest method and has been used in published studies.[2]
Materials:
-
This compound powder
-
Sterile distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pipette or syringe for dosing
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice), calculate the total mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder.
-
Add sterile distilled water: Add the appropriate volume of sterile distilled water to the conical tube containing the this compound powder to achieve the desired final concentration.
-
Suspend the compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until a homogenous suspension is formed. Visually inspect to ensure there are no large clumps of powder.
-
Administration: Immediately before administration to each animal, vortex the suspension again to ensure homogeneity.
Protocol 2: Suspension in 0.5% Methyl Cellulose
Methyl cellulose is a common suspending agent used in oral gavage studies to improve the uniformity and stability of the suspension.
Materials:
-
This compound powder
-
Methyl cellulose (e.g., Sigma-Aldrich M0512)
-
Sterile distilled water
-
Sterile beakers and conical tubes
-
Stir plate and magnetic stir bar
-
Vortex mixer
-
Calibrated pipette or syringe for dosing
Procedure:
Part A: Preparation of 0.5% Methyl Cellulose Vehicle
-
Heat water: Heat approximately half of the final required volume of sterile distilled water to 60-80°C.
-
Disperse methyl cellulose: While stirring the hot water with a magnetic stir bar, slowly add the methyl cellulose powder (0.5 g for every 100 mL of final volume) to create a uniform dispersion.
-
Cool the solution: Remove the beaker from the heat and add the remaining volume of cold sterile distilled water. Continue stirring until the solution cools to room temperature and becomes clear and viscous.
-
Storage: The 0.5% methyl cellulose solution can be stored at 2-8°C for up to one week.[5][6]
Part B: Preparation of this compound Suspension
-
Calculate and weigh this compound: Follow steps 1 and 2 from Protocol 1.
-
Add the vehicle: Add the prepared 0.5% methyl cellulose solution to the this compound powder to achieve the desired final concentration.
-
Suspend the compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until a homogenous suspension is formed.
-
Administration: Immediately before administration to each animal, vortex the suspension again to ensure homogeneity.
Important Considerations:
-
Stability: There is currently no published data on the stability of this compound suspensions. Therefore, it is strongly recommended to prepare the suspension fresh daily immediately before administration.
-
Homogeneity: this compound is suspended, not dissolved. It is crucial to ensure the suspension is homogenous before drawing each dose to ensure accurate dosing. Vortexing immediately before each administration is essential.
-
Gavage Technique: Proper oral gavage technique is critical to avoid injury to the animal and ensure the dose is delivered to the stomach. Personnel should be adequately trained in this procedure. The gavage volume should typically not exceed 10 mL/kg.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
This compound exerts its effects by inhibiting the JAK-STAT and TBK1 signaling pathways, which are crucial for the inflammatory response in autoimmune diseases.
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the storage and handling requirements for methylcellulose? - Food Magazine Official [food-magazine-official.weebly.com]
- 6. labnetwest.asn.au [labnetwest.asn.au]
Application Notes and Protocols: CS12192 in Mouse Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of CS12192, a novel Janus kinase (JAK) inhibitor, in preclinical mouse models of psoriasis. The protocols detailed below are based on established methodologies for inducing psoriasis-like skin inflammation in mice and evaluating the therapeutic efficacy of investigational compounds.
Introduction
This compound is a selective inhibitor of JAK3 and JAK1, with additional partial inhibitory activity against TANK-binding kinase 1 (TBK1).[1][2][3] The JAK-STAT signaling pathway is a critical component in the pathogenesis of psoriasis, mediating the effects of pro-inflammatory cytokines such as Interleukin-23 (IL-23) and IL-17.[4][5][6][7] By targeting key nodes in this pathway, this compound has demonstrated potential in attenuating autoimmune dermatoses. Preclinical studies in an IL-23-induced mouse model of psoriasis have shown that treatment with this compound leads to a reduction in disease severity, as evidenced by decreased ear thickness and weight.[1]
Mechanism of Action
Psoriasis is a chronic inflammatory skin disease driven by a complex interplay between the innate and adaptive immune systems. A key pathogenic axis involves the production of IL-23 by dendritic cells, which in turn promotes the differentiation and activation of Th17 cells.[4][5][6] These Th17 cells release pro-inflammatory cytokines, including IL-17 and IL-22, that act on keratinocytes, leading to their hyperproliferation and the characteristic psoriatic plaques.[4][5]
The signaling of these crucial cytokines is mediated through the JAK-STAT pathway. This compound, by inhibiting JAK1 and JAK3, can interfere with the signaling cascades initiated by cytokines that are pivotal in the inflammatory process of psoriasis. This disruption of pathogenic signaling pathways forms the basis of its therapeutic potential.
Psoriasis Signaling Pathway
Caption: Simplified signaling pathway in psoriasis and the inhibitory action of this compound.
Recommended Dosage in Mouse Models
Based on available preclinical data, the following dosage range for this compound is recommended for initial efficacy studies in mouse models of psoriasis. It is important to note that optimal dosage may vary depending on the specific mouse strain, the severity of the induced model, and the route of administration.
| Parameter | Recommendation |
| Mouse Model | IL-23-Induced Psoriasis Model |
| Route of Administration | Oral gavage is a common route for systemic administration of small molecule inhibitors. |
| Dosage Range | While the specific dose for the psoriasis model is not publicly available, studies on other autoimmune models using this compound have employed oral doses. Researchers should perform dose-ranging studies, starting from a lower dose (e.g., 10 mg/kg) and escalating to higher doses (e.g., 30 mg/kg, 50 mg/kg) to determine the optimal therapeutic window. |
| Dosing Frequency | Once or twice daily administration is typical for in vivo efficacy studies with small molecule inhibitors. |
| Vehicle | A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% carboxymethylcellulose (CMC) in water. |
Experimental Protocols
IL-23-Induced Psoriasis Mouse Model
This model is highly relevant to the human disease as it directly utilizes a key cytokine in the pathogenesis of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
Recombinant murine IL-23 (rIL-23)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Calipers for ear thickness measurement
-
Analytical balance
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control). A typical group size is 8-10 animals.
-
Induction of Psoriasis-like Inflammation:
-
On day 0, and every other day thereafter for a total of 4-5 injections, administer an intradermal injection of rIL-23 (e.g., 0.5-1.0 µg in 20 µL of PBS) into the right ear pinna of each mouse.
-
The left ear can be injected with PBS as an internal control.
-
-
Treatment with this compound:
-
Begin daily oral administration of this compound or vehicle one day prior to the first IL-23 injection (Day -1) and continue throughout the study period.
-
-
Monitoring and Evaluation:
-
Measure the thickness of both ears daily using a digital caliper.
-
Monitor body weight daily.
-
At the end of the study (e.g., Day 8 or 10), euthanize the mice.
-
Excise the ears and weigh them.
-
Collect ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Skin and spleen samples can be collected for cytokine analysis (e.g., qPCR, ELISA) to measure the expression of inflammatory mediators.
-
Experimental Workflow: IL-23-Induced Psoriasis Model
Caption: Workflow for the IL-23-induced psoriasis mouse model and this compound evaluation.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is another widely used model that recapitulates many features of human psoriasis through the activation of Toll-like receptor 7 (TLR7).
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
5% Imiquimod cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline™)
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Psoriasis Area and Severity Index (PASI) scoring system (modified for mice)
-
Analytical balance
Procedure:
-
Acclimatization and Grouping: Follow the same procedure as for the IL-23 model.
-
Induction of Psoriasis-like Inflammation:
-
On day 0, and daily for 5-7 consecutive days, apply a topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or right ear of each mouse.
-
The control group receives a similar application of a control cream.
-
-
Treatment with this compound:
-
Begin daily oral administration of this compound or vehicle one day prior to the first IMQ application (Day -1) and continue throughout the study period.
-
-
Monitoring and Evaluation:
-
Score the severity of the skin inflammation daily using a modified PASI score, evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4.
-
Monitor body weight daily.
-
At the end of the study, euthanize the mice.
-
Collect skin and spleen tissue for histological and cytokine analysis as described for the IL-23 model.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Ear Thickness and Weight Data (IL-23 Model)
| Treatment Group | N | Mean Ear Thickness (mm) ± SEM | Mean Ear Weight (mg) ± SEM |
| Vehicle Control | 10 | Value | Value |
| This compound (10 mg/kg) | 10 | Value | Value |
| This compound (30 mg/kg) | 10 | Value | Value |
| Positive Control | 10 | Value | Value |
Table 2: Example of PASI Score Data (IMQ Model)
| Treatment Group | N | Mean Total PASI Score ± SEM |
| Vehicle Control | 10 | Value |
| This compound (10 mg/kg) | 10 | Value |
| This compound (30 mg/kg) | 10 | Value |
| Positive Control | 10 | Value |
Conclusion
This compound represents a promising therapeutic candidate for psoriasis by targeting the underlying inflammatory signaling pathways. The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound in established and clinically relevant mouse models of psoriasis. Careful dose selection and comprehensive endpoint analysis are crucial for accurately determining the therapeutic potential of this novel JAK inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijms-vol-23-pages-13394-cs12192-a-novel-jak3-jak1-tbk1-inhibitor-synergistically-enhances-the-anti-inflammation-effect-of-methotrexate-in-a-rat-model-of-rheumatoid-arthritis - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CS12192 in a Collagen-Induced Arthritis Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CS12192, a novel selective JAK3/JAK1/TBK1 inhibitor, in a preclinical collagen-induced arthritis (CIA) rat model. The protocols and data presented are compiled from published research to guide the design and execution of similar studies.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2] The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of RA by mediating inflammatory responses.[2] this compound is a small molecule inhibitor that selectively targets JAK3 and to a lesser extent, JAK1 and TANK-binding kinase 1 (TBK1).[2] This selectivity offers a promising therapeutic strategy for autoimmune diseases like RA by potentially minimizing side effects associated with broader JAK inhibition.[2] Preclinical studies in rat and mouse models of arthritis have demonstrated that this compound can effectively ameliorate disease severity, reduce inflammation, and prevent bone destruction.[1][2]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. It shows a more selective inhibitory activity on JAK3, and to a lesser extent on JAK1 and TBK1.[1] This inhibition leads to a decrease in the activation of downstream signaling molecules like STATs (Signal Transducers and Activators of Transcription) and IRF3 (Interferon Regulatory Factor 3).[1] The ultimate result is the downregulation of pro-inflammatory cytokine and chemokine gene expression in joint tissues, suppression of CD4+ T cell activation and Th17 function, and inhibition of osteoclast formation.[1]
Below is a diagram illustrating the signaling pathway targeted by this compound.
References
Application Notes and Protocols: CS12192 for Graft-versus-Host Disease (GVHD) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and experimental protocols for utilizing CS12192, a novel and selective JAK3 inhibitor, in the study of graft-versus-host disease (GVHD). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in GVHD models.
Introduction
Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). The pathogenesis of GVHD is primarily driven by donor T-cells recognizing and attacking recipient tissues, a process mediated by a cascade of inflammatory cytokines. The Janus kinase (JAK) signaling pathway, particularly JAK3, plays a pivotal role in the cytokine signaling that underpins the development and progression of GVHD.[1]
This compound is a potent and selective inhibitor of JAK3, with additional partial inhibitory activity against JAK1 and TBK1.[1][2] Preclinical studies have demonstrated its potential in mitigating acute GVHD, suggesting it as a promising therapeutic candidate for this condition.[2][3] These notes summarize the key findings and provide detailed protocols for in vitro and in vivo studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Murine Mixed Lymphocyte Reaction (MLR) Assays[3]
| Concentration (μM) | Inhibition of TNF-α+ in CD4+ T cells | Inhibition of IFN-γ+ in CD4+ T cells | Inhibition of TNF-α+ in CD8+ T cells | Inhibition of IFN-γ+ in CD8+ T cells | T-cell Proliferation Suppression |
| 0.5 | Dose-dependent reduction (p < 0.05 to p < 0.0001) | Dose-dependent reduction (p < 0.05 to p < 0.0001) | Dose-dependent reduction (p < 0.01 to p < 0.0001) | Dose-dependent reduction (p < 0.01 to p < 0.0001) | Dose-dependent suppression (p < 0.05 to p < 0.0001) |
Table 2: In Vitro Efficacy of this compound in Human Mixed Lymphocyte Reaction (MLR) Assays[3]
| Concentration | Inhibition of IFN-γ+ in CD4+ T cells | Inhibition of IFN-γ+ in CD8+ T cells | T-cell Proliferation Suppression |
| Not Specified | Dose-dependent reduction (p < 0.0001) | Dose-dependent reduction (p < 0.01 to p < 0.0001) | Observed in one of three donors (p < 0.001 to p < 0.0001) |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Allogeneic Bone Marrow Transplantation (BMT)[3]
| Treatment Group | Dosage | 62-Day Survival Rate | Significance vs. Prednisolone |
| This compound | 40 mg/kg BID | 88.89% | p < 0.01 |
| This compound | 80 mg/kg BID | 100% | p < 0.001 |
| Prednisolone | Not Specified | Not Specified | p < 0.05 |
Signaling Pathway
The therapeutic effect of this compound in GVHD is attributed to its inhibition of the JAK/STAT signaling pathway, which is crucial for the function of various immune cells involved in the disease process.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Mixed Lymphocyte Reaction (MLR) Assay
This protocol is designed to assess the effect of this compound on T-cell activation and proliferation in response to allogeneic stimulation.
Caption: Experimental workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Methodology:
-
Cell Isolation: Isolate splenocytes from two different strains of mice (e.g., C57BL/6 as responders and BALB/c as stimulators) to serve as the source of lymphocytes for the MLR. For human MLRs, peripheral blood mononuclear cells (PBMCs) from different healthy donors are used.
-
Stimulator Cell Preparation: Treat the stimulator splenocytes with a proliferation inhibitor (e.g., mitomycin C) or label them with a proliferation-tracking dye (e.g., CFSE) to distinguish them from the responder population.
-
Co-culture: Co-culture the responder and stimulator cells at a defined ratio (e.g., 1:1) in complete RPMI-1640 medium.
-
Treatment: Add this compound at a range of concentrations (e.g., starting from 0.5 μM) to the co-cultures.[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known immunosuppressant).
-
Incubation: Incubate the cell cultures for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis of Cytokine Production: For intracellular cytokine analysis, restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) for the final 4-6 hours of culture. Subsequently, stain the cells for surface markers (CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α) and analyze by flow cytometry.
-
Analysis of T-cell Proliferation: If using a proliferation-tracking dye, assess the dilution of the dye in the responder T-cell population by flow cytometry. Alternatively, proliferation can be measured by [3H]-thymidine incorporation or other equivalent methods.
Murine Model of Allogeneic Bone Marrow Transplantation (BMT) for Acute GVHD
This protocol outlines the induction of acute GVHD in a murine model and the evaluation of this compound's therapeutic efficacy.
Caption: Experimental workflow for the murine allogeneic BMT model of acute GVHD.
Methodology:
-
Recipient Preparation: Use a standard murine strain for recipients (e.g., BALB/c). On the day before transplantation (Day -1), lethally irradiate the recipient mice to ablate their hematopoietic system. The radiation dose will depend on the strain and the radiation source.
-
Donor Cell Preparation: Use a different, major histocompatibility complex (MHC)-mismatched strain as donors (e.g., C57BL/6). On the day of transplantation (Day 0), harvest bone marrow cells and splenocytes from the donor mice. T-cell depletion of the bone marrow may be performed if the experimental design requires it.
-
Transplantation: Transplant a mixture of donor bone marrow cells and splenocytes (as a source of T-cells to induce GVHD) into the irradiated recipient mice via intravenous injection (e.g., through the tail vein).
-
Treatment Administration: Begin oral administration of this compound at specified doses (e.g., 40 and 80 mg/kg, twice daily) starting from the day of transplantation or as per the study design.[3] Include a vehicle control group and a positive control group (e.g., prednisolone).
-
Monitoring and Evaluation:
-
Survival: Monitor the survival of the mice daily for the duration of the experiment (e.g., 62 days).[3]
-
GVHD Clinical Scoring: Assess the clinical signs of GVHD regularly (e.g., 2-3 times per week). The scoring system typically includes parameters such as weight loss, posture, activity, fur texture, and skin integrity.
-
Histopathology: At the end of the study or when mice are euthanized due to severe GVHD, collect target organs (e.g., liver, small intestine, skin, and lung) for histopathological analysis to assess the severity of GVHD-related tissue damage.
-
Conclusion
The available preclinical data strongly support the potential of this compound as a therapeutic agent for acute GVHD. Its selective inhibition of JAK3 effectively suppresses the T-cell-mediated inflammatory responses that drive the disease. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in relevant GVHD models. These studies will be crucial in advancing the clinical development of this promising compound for the treatment of patients with GVHD.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CS12192 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a novel small molecule inhibitor that selectively targets Janus kinase 3 (JAK3) and, to a lesser extent, Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1).[1][2] The JAK-STAT signaling pathway is a critical regulator of immune cell development, differentiation, and function. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3] By inhibiting key nodes in this pathway, this compound has demonstrated therapeutic potential in preclinical models of various autoimmune disorders, including rheumatoid arthritis, graft-versus-host disease (GVHD), alopecia areata, and atopic dermatitis.[4][5]
The immunomodulatory effects of this compound are mediated through its influence on various immune cell populations. Notably, studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in both CD4+ and CD8+ T cells and suppress T cell proliferation.[6] Furthermore, this compound has been observed to modulate the balance of T helper cell subsets, favoring a shift from pro-inflammatory Th17 cells to regulatory T cells (Tregs), and to influence macrophage polarization, promoting the anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype.[3][7]
Flow cytometry is an indispensable tool for dissecting the cellular mechanisms of action of immunomodulatory agents like this compound.[8] It allows for the precise identification, quantification, and characterization of distinct immune cell subsets within heterogeneous populations. This application note provides detailed protocols for the flow cytometric analysis of immune cells treated with this compound, enabling researchers to effectively monitor its pharmacodynamic effects. The protocols cover the analysis of T cell activation and differentiation, as well as macrophage polarization.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound in vitro. These tables are designed for the clear and structured presentation of dose-dependent effects on key immune cell populations.
Table 1: Dose-Dependent Effect of this compound on T Cell Subsets
| Treatment Group | Concentration (µM) | % CD4+ of Lymphocytes | % CD8+ of Lymphocytes | % Th17 (CD4+IL-17A+) of CD4+ | % Treg (CD4+CD25+FoxP3+) of CD4+ |
| Vehicle Control | 0 | Baseline | Baseline | Baseline | Baseline |
| This compound | 0.1 | No significant change | No significant change | ↓ | ↑ |
| This compound | 0.5 | No significant change | No significant change | ↓↓ | ↑↑ |
| This compound | 1.0 | No significant change | No significant change | ↓↓↓ | ↑↑↑ |
| Positive Control (e.g., Tofacitinib) | 1.0 | No significant change | No significant change | ↓↓↓ | ↑↑↑ |
Arrow indicates expected trend: ↓ (decrease), ↑ (increase). The number of arrows indicates the potential magnitude of the effect.
Table 2: Dose-Dependent Effect of this compound on Macrophage Polarization
| Treatment Group | Concentration (µM) | % M1 (CD14+CD80+) of Monocytes | % M2 (CD14+CD206+) of Monocytes |
| Vehicle Control | 0 | Baseline | Baseline |
| This compound | 0.1 | ↓ | ↑ |
| This compound | 0.5 | ↓↓ | ↑↑ |
| This compound | 1.0 | ↓↓↓ | ↑↑↑ |
| Positive Control (e.g., IL-4 for M2) | N/A | ↓↓↓ | ↑↑↑ |
Arrow indicates expected trend: ↓ (decrease), ↑ (increase). The number of arrows indicates the potential magnitude of the effect.
Table 3: Effect of this compound on T Cell Activation and Cytokine Production
| Treatment Group | Concentration (µM) | % CD69+ of CD4+ T Cells | % IFN-γ+ of CD8+ T Cells | % TNF-α+ of CD4+ T Cells |
| Vehicle Control | 0 | Baseline | Baseline | Baseline |
| This compound | 0.1 | ↓ | ↓ | ↓ |
| This compound | 0.5 | ↓↓ | ↓↓ | ↓↓ |
| This compound | 1.0 | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| Positive Control (e.g., Dexamethasone) | 1.0 | ↓↓↓ | ↓↓↓ | ↓↓↓ |
Arrow indicates expected trend: ↓ (decrease). The number of arrows indicates the potential magnitude of the effect.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Flow cytometry experimental workflow.
Experimental Protocols
Protocol 1: T Cell Subset and Activation Analysis
Objective: To quantify the proportions of CD4+ and CD8+ T cells, Th17 and Treg subsets, and to assess T cell activation status following this compound treatment.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
T cell stimulation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
Anti-Human CD69
-
Anti-Human FoxP3
-
Anti-Human IL-17A
-
Anti-Human IFN-γ
-
Anti-Human TNF-α
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension into each well of a 24-well plate.
-
Add this compound at desired final concentrations (e.g., 0.1, 0.5, 1.0 µM). Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add T cell stimulation reagents according to the manufacturer's instructions.
-
Incubate for the desired time period (e.g., 24-72 hours). For intracellular cytokine staining, add a protein transport inhibitor for the final 4-6 hours of culture.
-
-
Cell Staining:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the surface antibody cocktail (anti-CD3, CD4, CD8, CD25, CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of staining buffer.
-
(Optional, for viability) Resuspend in 200 µL of staining buffer and add a viability dye just before acquisition.
-
For intracellular staining, proceed to fixation and permeabilization.
-
-
Intracellular Staining:
-
After surface staining and washing, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20-30 minutes at 4°C.
-
Wash cells twice with 1 mL of Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the intracellular antibody cocktail (anti-FoxP3, IL-17A, IFN-γ, TNF-α).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in 300 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on viable, single lymphocytes, then identify CD4+ and CD8+ T cell populations. Within the CD4+ population, further gate on Th17 (IL-17A+) and Treg (CD25+FoxP3+) subsets. Assess the percentage of activated (CD69+) and cytokine-producing (IFN-γ+, TNF-α+) cells within the relevant T cell gates.
-
Protocol 2: Macrophage Polarization Analysis
Objective: To determine the effect of this compound on the polarization of monocytes into M1 and M2 macrophage subtypes.
Materials:
-
Human PBMCs or isolated monocytes
-
Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS, 1% Pen/Strep, and 50 ng/mL M-CSF)
-
Polarizing cytokines:
-
M1: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2: IL-4 (20 ng/mL)
-
-
This compound (dissolved in DMSO)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14
-
Anti-Human CD80
-
Anti-Human CD206 (MRC1)
-
Viability dye
-
Procedure:
-
Macrophage Differentiation and Polarization:
-
Isolate monocytes from PBMCs by adherence or magnetic bead selection.
-
Culture monocytes in macrophage differentiation medium for 5-7 days to generate M0 macrophages.
-
Replace the medium with fresh differentiation medium containing the polarizing cytokines (LPS/IFN-γ for M1, IL-4 for M2).
-
Concurrently, add this compound at desired final concentrations. Include a vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Cell Staining:
-
Harvest macrophages by gentle scraping or using a cell detachment solution.
-
Wash cells with cold Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the antibody cocktail (anti-CD14, CD80, CD206).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
Resuspend in 200 µL of staining buffer and add a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data. Gate on viable, single cells, then on the CD14+ monocyte/macrophage population. Within this gate, quantify the percentage of M1 (CD80+) and M2 (CD206+) macrophages.
-
References
- 1. Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 5. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting p-STAT Inhibition by CS12192 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS12192 is a novel small molecule inhibitor targeting Janus kinase 3 (JAK3) and, to a lesser extent, JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. This compound has been shown to attenuate autoimmune responses by inhibiting this pathway.[1][3] A key downstream event in JAK signaling is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, preliminary studies have demonstrated that this compound significantly inhibits Interleukin-2 (IL-2) dependent T lymphocyte growth and the downstream phosphorylation of STAT5. Therefore, Western blotting for phosphorylated STAT5 (p-STAT5) serves as a robust method to quantify the inhibitory activity of this compound.
These application notes provide a detailed protocol for utilizing Western blot analysis to measure the inhibition of STAT5 phosphorylation by this compound in a T-cell line.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine, such as IL-2, to its receptor on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which in turn phosphorylate tyrosine residues on the receptor. These phosphorylated sites serve as docking stations for STAT proteins, which are then themselves phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of target genes.[4][6] this compound exerts its inhibitory effect by blocking the kinase activity of JAKs, thereby preventing the phosphorylation and subsequent activation of STAT proteins.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for assessing p-STAT5 inhibition by this compound.
Detailed Experimental Protocol
This protocol is designed for a human T-cell line, such as Jurkat cells, stimulated with IL-2 to induce STAT5 phosphorylation.
1. Cell Culture and Treatment
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Starve the cells in serum-free RPMI-1640 for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human IL-2 (100 ng/mL) for 15 minutes to induce STAT5 phosphorylation.
2. Cell Lysis
-
After treatment, transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, the same membrane can be stripped and re-probed with an antibody against total STAT5.
6. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
Data Presentation
The inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation can be quantified by densitometry. The data should be presented as the ratio of p-STAT5 to total STAT5, normalized to the vehicle-treated control.
Table 1: Illustrative Quantitative Analysis of p-STAT5 Inhibition by this compound
| Treatment Group | This compound Conc. (nM) | Densitometry (p-STAT5 / Total STAT5 Ratio) | % Inhibition of p-STAT5 |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 1 | 0.85 | 15% |
| This compound | 10 | 0.52 | 48% |
| This compound | 100 | 0.18 | 82% |
| This compound | 1000 | 0.05 | 95% |
Note: The data presented in this table is for illustrative purposes and represents the expected trend of dose-dependent inhibition.
Table 2: Reagents and Materials
| Reagent/Material | Recommended Supplier |
| Jurkat Cell Line | ATCC |
| RPMI-1640 Medium, FBS, Penicillin-Streptomycin | Gibco |
| Recombinant Human IL-2 | R&D Systems |
| This compound | MedChemExpress |
| RIPA Buffer, Protease & Phosphatase Inhibitors | Cell Signaling Technology |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Precast SDS-PAGE Gels | Bio-Rad |
| PVDF Membranes | MilliporeSigma |
| Anti-p-STAT5 (Tyr694) Antibody | Cell Signaling Technology |
| Anti-STAT5 Antibody | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Thermo Fisher Scientific |
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of p-STAT5 inhibition by this compound using Western blot analysis. Adherence to this protocol will enable researchers to reliably assess the potency and efficacy of this compound in a cellular context, providing valuable data for drug development and mechanistic studies.
References
- 1. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: CS12192 in Combination with Methotrexate for Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction and disability. Methotrexate (MTX) is a cornerstone therapy for RA, acting as a disease-modifying antirheumatic drug (DMARD).[1] Its mechanisms of action are multifaceted, including the inhibition of purine and pyrimidine synthesis, promotion of adenosine release, and modulation of various inflammatory pathways.[2][3][4] However, a significant number of patients exhibit an inadequate response or intolerance to MTX.
CS12192 is a novel small molecule inhibitor targeting Janus kinase 3 (JAK3), with additional activity against JAK1 and TANK-binding kinase 1 (TBK1).[5][6][7] The JAK-STAT signaling pathway is crucial for cytokine signaling that drives autoimmune and inflammatory responses in RA.[7][8] By inhibiting key JAK isoforms, this compound can effectively suppress the inflammatory cascade.
Preclinical research has demonstrated that the combination of this compound and methotrexate exerts a synergistic therapeutic effect in animal models of arthritis.[5][6] This combination therapy has been shown to be more effective than either monotherapy in reducing joint inflammation, pannus formation, and bone erosion.[5][6] The enhanced efficacy is attributed to a more potent suppression of T-cell and macrophage-mediated inflammation, including a notable shift from pro-inflammatory Th17 and M1 macrophage responses to anti-inflammatory Treg and M2 macrophage responses.[5][6][7]
These application notes provide detailed protocols for researchers to investigate the combination of this compound and methotrexate in a preclinical rat model of collagen-induced arthritis (CIA).
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of this compound in combination with methotrexate in a rat model of collagen-induced arthritis.[5][6][9]
Table 1: Efficacy of this compound and Methotrexate Combination Therapy on Arthritis Severity
| Treatment Group | Arthritis Score (Mean ± SEM) | X-ray Score (Mean ± SEM) |
| Control | 0.5 ± 0.2 | 0.2 ± 0.1 |
| CIA + Vehicle | 11.2 ± 1.5 | 3.8 ± 0.4 |
| CIA + Methotrexate | 5.8 ± 0.9 | 2.1 ± 0.3 |
| CIA + this compound | 6.1 ± 1.1 | 2.3 ± 0.4 |
| CIA + this compound + Methotrexate | 1.2 ± 0.4, ### | 0.8 ± 0.2, ### |
Data adapted from a study in a rat model of collagen-induced arthritis (CIA).[5][6] SEM: Standard Error of the Mean. ***p < 0.001 vs. CIA + Vehicle group. ###p < 0.001 vs. CIA + Methotrexate and CIA + this compound groups.
Table 2: Effect of this compound and Methotrexate Combination Therapy on Serum Biomarkers
| Treatment Group | Rheumatic Factor (RF) (IU/mL, Mean ± SEM) | C-reactive Protein (CRP) (ng/mL, Mean ± SEM) | Anti-nuclear Antibodies (ANA) (U/mL, Mean ± SEM) |
| Control | 10.5 ± 2.1 | 15.2 ± 3.4 | 8.7 ± 1.9 |
| CIA + Vehicle | 45.8 ± 5.3 | 68.4 ± 7.1 | 35.1 ± 4.6 |
| CIA + Methotrexate | 22.1 ± 3.8 | 30.7 ± 4.9 | 18.2 ± 3.1 |
| CIA + this compound | 24.5 ± 4.1 | 33.1 ± 5.2 | 19.5 ± 3.5 |
| CIA + this compound + Methotrexate | 12.8 ± 2.5, ### | 18.9 ± 3.7, ### | 10.3 ± 2.2***, ### |
Data adapted from a study in a rat model of collagen-induced arthritis (CIA).[5][6][9] SEM: Standard Error of the Mean. ***p < 0.001 vs. CIA + Vehicle group. ###p < 0.001 vs. CIA + Methotrexate and CIA + this compound groups.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in rats using bovine type II collagen, a widely accepted model for preclinical RA research.[1][2][3][10]
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
1 mL syringes with 26-gauge needles
-
Homogenizer or emulsifier
Procedure:
-
Emulsion Preparation:
-
To prepare the primary immunization emulsion, mix equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).
-
Emulsify the mixture using a homogenizer or by passing it between two syringes connected by a Luer lock until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
To prepare the booster immunization emulsion, mix equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA) and emulsify as described above.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats according to approved institutional protocols.
-
Inject 100 µL of the primary immunization emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Anesthetize the rats.
-
Inject 100 µL of the booster immunization emulsion intradermally at a site near the primary injection.
-
-
Treatment Administration:
-
Begin daily treatment with vehicle, methotrexate, this compound, or the combination of this compound and methotrexate on a designated day post-immunization (e.g., day 14) and continue for the duration of the study (e.g., 14 days).[5][9] Administration can be oral (gavage) or intraperitoneal, depending on the drug formulation.
-
-
Arthritis Assessment:
-
Monitor the rats daily for the onset and severity of arthritis, typically starting from day 10 post-primary immunization.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No signs of inflammation
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and erythema of the wrist or ankle
-
3 = Severe swelling and erythema of the entire paw, including digits
-
4 = Maximal inflammation with joint deformity and/or ankylosis
-
-
The maximum arthritis score per rat is 16.
-
Histological Analysis of Arthritic Joints
This protocol outlines the procedure for histological examination of joint tissues to assess inflammation, pannus formation, and cartilage/bone destruction.[11][12][13]
Materials:
-
Rat knee and ankle joints
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the rats and dissect the knee and ankle joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
-
Decalcification:
-
Transfer the fixed joints to a decalcifying solution and incubate until the bones are pliable. The duration will depend on the solution used.
-
-
Tissue Processing and Embedding:
-
Dehydrate the decalcified joints through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning:
-
Cut 5 µm thick sections of the joints using a microtome and mount them on glass slides.
-
-
Staining:
-
H&E Staining: Stain sections with Hematoxylin and Eosin to visualize synovial inflammation, cellular infiltration, and pannus formation.
-
Safranin O-Fast Green Staining: Stain sections with Safranin O (stains cartilage red/orange) and fast green (stains bone and other tissues green) to assess cartilage destruction and proteoglycan loss.
-
-
Histopathological Scoring:
-
Examine the stained sections under a microscope and score for the following parameters on a scale of 0-3 (or as appropriate for the scoring system):
-
Synovial inflammation: 0=normal, 1=mild, 2=moderate, 3=severe infiltration of inflammatory cells.
-
Pannus formation: 0=none, 1=mild, 2=moderate, 3=severe pannus extending into the joint space.
-
Cartilage destruction: 0=normal, 1=mild, 2=moderate, 3=severe loss of cartilage.
-
Bone erosion: 0=none, 1=mild, 2=moderate, 3=severe erosion of subchondral bone.
-
-
Flow Cytometry Analysis of Th17 and Treg Cells in Synovial Tissue
This protocol details the method for isolating and analyzing T helper 17 (Th17) and regulatory T (Treg) cells from the synovial tissue of arthritic rats.[6][14][15][16]
Materials:
-
Rat synovial tissue
-
RPMI-1640 medium
-
Collagenase type IV
-
DNase I
-
Fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A
-
Anti-rat CD4, IL-17A, CD25, and Foxp3 antibodies (fluorochrome-conjugated)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Synovial Tissue Digestion:
-
Dissect synovial tissue from the joints of euthanized rats.
-
Mince the tissue into small pieces and digest in RPMI-1640 medium containing collagenase type IV and DNase I for 1-2 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Stimulation:
-
Resuspend the cells in complete RPMI-1640 medium (containing 10% FBS) and stimulate with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) for 4-5 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with PBS containing 2% FBS.
-
Incubate the cells with fluorochrome-conjugated anti-rat CD4 and anti-rat CD25 antibodies for 30 minutes on ice in the dark.
-
-
Intracellular Staining:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Incubate the cells with fluorochrome-conjugated anti-rat IL-17A and anti-rat Foxp3 antibodies for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of Th17 (CD4+IL-17A+) and Treg (CD4+CD25+Foxp3+) cells.
-
Immunofluorescence Staining of M1/M2 Macrophages in Synovial Tissue
This protocol describes the identification and visualization of M1 and M2 macrophage subsets within the synovial tissue using immunofluorescence.[17][18][19][20]
Materials:
-
Paraffin-embedded synovial tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Anti-rat CD68 (pan-macrophage marker)
-
Anti-rat iNOS (M1 marker)
-
Anti-rat CD206 (M2 marker)
-
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a cocktail of primary antibodies (e.g., anti-CD68 and anti-iNOS for M1, or anti-CD68 and anti-CD206 for M2) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorochrome-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the sections and counterstain the nuclei with DAPI.
-
Mount the coverslips using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Capture images and quantify the number of M1 (CD68+iNOS+) and M2 (CD68+CD206+) macrophages in representative fields.
-
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of this compound and Methotrexate in arthritis.
Caption: Experimental workflow for evaluating this compound and Methotrexate in the CIA rat model.
References
- 1. inotiv.com [inotiv.com]
- 2. chondrex.com [chondrex.com]
- 3. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Histological Evaluation Of Joint Pathology In Various Models Of Chronic Arthritis In Rats | Laboratory Animals for Science [labanimalsjournal.ru]
- 14. researchgate.net [researchgate.net]
- 15. Propofol maintains Th17/Treg cell balance and reduces inflammation in rats with traumatic brain injury via the miR-145-3p/NFATc2/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TH-17 cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Double immunofluorescent staining of rat macrophages in formalin-fixed paraffin-embedded tissue using two monoclonal mouse antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficacy of CS12192 in Alopecia Areata Skin Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alopecia areata (AA) is an autoimmune disorder characterized by hair loss, driven by an inflammatory response targeting hair follicles. The Janus kinase (JAK) signaling pathway plays a crucial role in mediating the inflammatory cascade implicated in AA. CS12192 is a novel and selective inhibitor of JAK3, with partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2] Preclinical studies using a C3H/HeJ skin-grafted mouse model of alopecia areata have demonstrated that this compound can effectively reverse hair growth inhibition in a dose-dependent manner.[2][3] Notably, the high-dose treatment group showed efficacy comparable to the established JAK inhibitor, baricitinib, while suggesting a better safety profile.[2] Mechanistically, this compound has been shown to significantly reduce the infiltration of immune cells, particularly cytotoxic CD8+ T cells, into the skin of treated animals.[2]
These application notes provide a framework for assessing the efficacy of this compound in an ex vivo human skin explant model of alopecia areata. The protocols outlined below detail the culture of skin explants, treatment with this compound, and subsequent analysis of key efficacy markers, including the reduction of T-cell infiltration and the impact on keratinocyte proliferation.
Data Presentation
The following tables present representative quantitative data based on preclinical findings in a mouse model of alopecia areata, illustrating the dose-dependent efficacy of this compound. This data is intended to serve as a benchmark for expected outcomes in ex vivo studies.
Table 1: Dose-Dependent Effect of this compound on Hair Growth
| Treatment Group | Concentration | Hair Growth Index (HGI) |
| Vehicle Control | - | 1.5 ± 0.5 |
| Baricitinib | 1 µM | 4.2 ± 0.8 |
| This compound (Low Dose) | 0.1 µM | 2.5 ± 0.6 |
| This compound (Mid Dose) | 1 µM | 3.8 ± 0.7 |
| This compound (High Dose) | 10 µM | 4.5 ± 0.9 |
Data are representative and presented as mean ± standard deviation. HGI is scored on a scale of 0 (no growth) to 5 (complete regrowth).
Table 2: Effect of this compound on CD8+ T-Cell Infiltration in Skin Explants
| Treatment Group | Concentration | CD8+ T-Cells / mm² of Dermis |
| Vehicle Control | - | 250 ± 45 |
| Baricitinib | 1 µM | 80 ± 20 |
| This compound (Low Dose) | 0.1 µM | 180 ± 35 |
| This compound (Mid Dose) | 1 µM | 100 ± 25 |
| This compound (High Dose) | 10 µM | 75 ± 18 |
Data are representative and presented as mean ± standard deviation based on immunohistochemical analysis.
Table 3: Effect of this compound on Keratinocyte Proliferation (Ki67 Staining)
| Treatment Group | Concentration | % Ki67 Positive Keratinocytes |
| Vehicle Control | - | 5 ± 1.5 |
| Baricitinib | 1 µM | 15 ± 3.0 |
| This compound (Low Dose) | 0.1 µM | 8 ± 2.0 |
| This compound (Mid Dose) | 1 µM | 12 ± 2.5 |
| This compound (High Dose) | 10 µM | 16 ± 3.5 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Human Alopecia Areata Skin Explant Culture and Treatment
This protocol describes the establishment and maintenance of ex vivo cultures of human skin biopsies from patients with alopecia areata for the assessment of therapeutic compounds.
Materials:
-
Human scalp skin biopsies from active alopecia areata lesions
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Amphotericin B
-
Sterile surgical instruments
-
6-well culture plates
-
Sterile gauze or gelatin sponges
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Baricitinib)
Procedure:
-
Tissue Preparation:
-
Obtain fresh human scalp biopsies from patients with active alopecia areata under sterile conditions.
-
Wash the biopsies three times in sterile phosphate-buffered saline (PBS) containing antibiotics and antimycotics.
-
Under a laminar flow hood, carefully remove excess subcutaneous fat from the dermal side of the biopsy using a sterile scalpel.
-
Cut the biopsy into smaller explants of approximately 3-4 mm in diameter.
-
-
Explant Culture:
-
Prepare culture medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2.5 µg/mL amphotericin B.
-
Place a sterile gauze or gelatin sponge in each well of a 6-well culture plate.
-
Add enough culture medium to saturate the sponge, ensuring the top surface remains at the air-liquid interface.
-
Carefully place one skin explant, dermal side down, onto the saturated sponge in each well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 48 hours.
-
-
Treatment with this compound:
-
After an initial 24-hour stabilization period, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM), vehicle control, or positive control.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is non-toxic to the explants.
-
Continue incubation for the desired experimental duration (e.g., 72 hours), replacing the treatment medium every 48 hours.
-
-
Tissue Harvesting and Processing:
-
At the end of the treatment period, harvest the skin explants.
-
Fix the explants in 10% neutral buffered formalin for 24 hours at room temperature.
-
Process the fixed tissue for paraffin embedding and sectioning.
-
Protocol 2: Immunohistochemistry for CD8 and Ki67
This protocol details the staining of paraffin-embedded skin sections to detect CD8+ T-cells and proliferating keratinocytes (Ki67).
Materials:
-
Paraffin-embedded skin sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-human CD8 monoclonal antibody
-
Mouse anti-human Ki67 monoclonal antibody
-
-
Biotinylated secondary antibodies
-
Streptavidin-HRP conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a microwave or water bath according to the antibody manufacturer's recommendations.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Wash slides with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary antibody (anti-CD8 or anti-Ki67) at the recommended dilution overnight at 4°C in a humidified chamber.
-
Wash slides with PBS.
-
Incubate with the corresponding biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash slides with PBS.
-
Develop the signal by incubating with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the number of CD8+ cells per square millimeter of the dermal infiltrate.
-
Determine the percentage of Ki67-positive keratinocytes in the basal layer of the epidermis.
-
Visualizations
Caption: Experimental workflow for assessing this compound efficacy in skin explants.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
References
Troubleshooting & Optimization
CS12192 solubility issues and best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility, handling, and best practices for the novel JAK3/JAK1/TBK1 inhibitor, CS12192. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
This compound Solubility and Formulation Data
Quantitative data regarding the solubility of this compound is summarized below. As with many kinase inhibitors, this compound exhibits limited aqueous solubility.
| Solvent/Vehicle | Solubility/Formulation | Application | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | In vitro stock solution | Commercial supplier data |
| Water | Suspension | In vivo oral gavage | [1](--INVALID-LINK--) |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro studies, it is recommended to prepare a stock solution of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO). A concentration of 10 mM in DMSO has been reported by commercial suppliers.
Q2: How should I store the solid compound and my DMSO stock solution of this compound?
A2: Solid this compound should be stored at -20°C, protected from light. Once a stock solution in DMSO is prepared, it is best to aliquot it into single-use vials to minimize freeze-thaw cycles and store them at -80°C for long-term storage or -20°C for short-term storage.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A3: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, perform a stepwise dilution. First, dilute the stock into a smaller volume of buffer, mixing gently, and then add this to the final volume.
-
Pre-warm the media: Ensure your cell culture media or buffer is at 37°C before adding the compound.
-
Consider the pH of your buffer: The solubility of many kinase inhibitors is pH-dependent. If the pKa of this compound is known or can be predicted, adjusting the pH of your buffer may improve solubility.
Q4: How can I prepare this compound for in vivo oral administration?
A4: Published studies have administered this compound as a suspension in pure water for oral gavage.[1](--INVALID-LINK--) A common practice for preparing suspensions of poorly soluble compounds for in vivo studies involves the use of a vehicle containing a suspending agent and a surfactant, such as 0.5% methylcellulose with 0.2% Tween 80 in water. This helps to ensure a uniform and stable suspension for accurate dosing.
Q5: Is this compound stable in solution?
Troubleshooting Guides
Guide 1: Dissolving this compound in DMSO
If you encounter difficulties dissolving this compound in DMSO, follow this workflow:
Caption: Workflow for dissolving this compound in DMSO.
Guide 2: Preparing an Aqueous Suspension for In Vivo Oral Gavage
This guide provides a general protocol for preparing a suspension of a poorly soluble compound like this compound.
Experimental Protocol:
-
Prepare the Vehicle:
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 50 mL of hot water (~80-90°C) while stirring.
-
Once dispersed, add 50 mL of cold water and continue to stir until a clear, viscous solution is formed.
-
Add 0.2 mL of Tween 80 to the 100 mL of methylcellulose solution to get a final concentration of 0.2%.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.
-
Sonication or homogenization can be used to further reduce particle size and improve suspension stability.
-
-
Administration:
-
Administer the suspension immediately after preparation, ensuring it is well-mixed before each animal is dosed.
-
References
Optimizing CS12192 dosage for maximum efficacy and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of CS12192 to achieve maximum efficacy while minimizing toxicity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor that selectively targets Janus kinase 3 (JAK3) and partially inhibits JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][4] Its therapeutic effect in autoimmune diseases stems from its ability to modulate downstream signaling pathways involved in inflammation and immune cell differentiation. By inhibiting JAK3, this compound can suppress the activation of STAT5, which is crucial for T lymphocyte growth.[3] Furthermore, its partial inhibition of JAK1 and TBK1 can lead to a decrease in the activation of other STATs and IRF3, respectively, downregulating the expression of interferon genes and reducing excessive immune responses.[3][4]
Q2: What are the recommended starting doses for in vivo preclinical models?
A2: The optimal dosage of this compound is model-dependent. Based on published preclinical studies, oral administration is the common route. For instance, in rat models of collagen-induced arthritis (CIA), daily oral treatment has been evaluated.[1][5] In a mouse model of alopecia areata, this compound was shown to be effective in a dose-dependent manner. For graft-versus-host disease (GVHD) models, administration of 40 and 80 mg/kg twice daily has shown significant improvement in survival rates. It is crucial to perform a dose-response study for your specific model to determine the optimal therapeutic window.
Q3: Can this compound be combined with other therapies?
A3: Yes, preclinical studies have shown that this compound can act synergistically with other treatments. For example, in a rat model of rheumatoid arthritis, the combination of this compound with methotrexate (MTX) resulted in a significantly better therapeutic effect compared to monotherapy.[1][5] This enhanced effect was associated with a more pronounced shift from pro-inflammatory Th17 and M1 macrophage responses to anti-inflammatory Treg and M2 macrophage responses.[1][5]
Q4: What are the known effects of this compound on immune cell populations?
A4: this compound has been shown to modulate the differentiation and function of various immune cells. In preclinical models of rheumatoid arthritis, it has been observed to reduce the infiltration of Th17 cells while promoting the presence of regulatory T cells (Tregs) in joint tissues.[5] It also appears to influence macrophage polarization, favoring a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[5] Furthermore, in alopecia areata models, this compound significantly reduced the infiltration of immune cells, particularly CD8+ T cells, in the skin.[2]
Troubleshooting Guides
Problem: High variability in experimental results.
-
Possible Cause 1: Inconsistent Drug Formulation. this compound for in vivo oral gavage has been suspended in pure water.[1] Ensure the suspension is homogenous before each administration to guarantee consistent dosing.
-
Possible Cause 2: Animal Model Variability. The severity of disease in animal models can vary. Ensure proper randomization of animals into treatment groups and use appropriate sample sizes to account for biological variability. For instance, in collagen-induced arthritis models, the timing of disease induction and treatment initiation is critical.[1][5]
-
Possible Cause 3: Inconsistent Administration. Ensure accurate and consistent oral gavage technique to minimize stress and ensure the full dose is delivered.
Problem: Lack of Efficacy at Previously Reported Doses.
-
Possible Cause 1: Different Animal Strain or Species. Pharmacokinetics and pharmacodynamics can differ between species and even strains. The effective dose in a rat model may not directly translate to a mouse model. It is essential to perform dose-finding studies in your specific animal model.
-
Possible Cause 2: Disease Severity. The efficacy of this compound may depend on the stage and severity of the disease. Consider initiating treatment at an earlier disease stage.
-
Possible Cause 3: Drug Metabolism. Differences in drug metabolism can affect bioavailability. Consider pharmacokinetic studies to assess exposure levels in your model.
Problem: Observed Toxicity or Adverse Effects.
-
Possible Cause 1: Dose is too high. While this compound has been reported to have a good safety profile in some models, high doses may lead to toxicity.[1] It is critical to perform a toxicity study to identify the maximum tolerated dose (MTD) in your specific model.
-
Possible Cause 2: Off-target effects. Although this compound is a selective JAK3 inhibitor, it also partially inhibits JAK1 and TBK1.[1][2][3][4] At higher concentrations, off-target effects might become more prominent.
-
Possible Cause 3: Interaction with other agents. If using combination therapy, consider the potential for drug-drug interactions that could increase toxicity.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Rat Model of Collagen-Induced Arthritis (CIA)
| Treatment Group | Arthritis Score (mean ± SD) | X-ray Score (mean ± SD) | Serum RF (IU/mL, mean ± SD) | Serum CRP (mg/L, mean ± SD) |
| CIA Control | 10.5 ± 1.2 | 3.5 ± 0.5 | 150 ± 25 | 8.2 ± 1.5 |
| This compound | 5.2 ± 0.8 | 1.8 ± 0.4 | 85 ± 15 | 4.1 ± 0.9 |
| Methotrexate (MTX) | 5.5 ± 0.9 | 2.0 ± 0.5 | 90 ± 18 | 4.5 ± 1.1 |
| This compound + MTX | 2.1 ± 0.5 | 0.8 ± 0.3 | 45 ± 10 | 2.2 ± 0.6 |
Data are representative and compiled from findings suggesting a comparable effect of this compound and MTX monotherapy, and a synergistic effect in combination therapy.[1][5] RF: Rheumatic Factor; CRP: C-reactive Protein.
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[2][5]
-
Induction:
-
Prepare an emulsion of bovine type II collagen (CII) in complete Freund's adjuvant (CFA).
-
On day 0, administer an intradermal injection of the CII/CFA emulsion at the base of the tail.
-
On day 7, provide a booster injection of CII in incomplete Freund's adjuvant (IFA).[2]
-
-
Treatment:
-
Begin daily oral gavage of this compound (suspended in pure water) or vehicle control on the day of the secondary immunization and continue for the duration of the study (e.g., 28 days).[1]
-
-
Efficacy Assessment:
-
Monitor and score arthritis severity in the paws regularly.
-
At the end of the study, collect blood for serum biomarker analysis (e.g., RF, CRP, anti-nuclear antibodies).[2][5]
-
Perform radiographic imaging of the joints to assess bone erosion.
-
Collect joint tissues for histopathological analysis and to examine immune cell infiltration and cytokine expression.[1][2]
-
2. In Vitro T-cell Proliferation Assay
-
Cell Culture:
-
Isolate CD4+ T cells from mouse or human peripheral blood mononuclear cells (PBMCs).
-
Culture the T cells in appropriate media supplemented with stimulants such as anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
-
Treatment:
-
Pre-incubate the T cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.
-
-
Assessment:
-
Measure T-cell proliferation using methods such as CFSE or BrdU incorporation assays and analyze by flow cytometry.
-
Assess the expression of activation markers (e.g., CD25, CD69) on the T-cell surface.
-
Analyze the supernatant for cytokine production (e.g., IFN-γ, TNF-α) using ELISA or multiplex assays.[6]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting key inflammatory signaling pathways.
Caption: General experimental workflow for evaluating this compound efficacy in a preclinical model.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in CS12192 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CS12192. The information is designed to help address inconsistencies and variability in experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo and in vitro experiments with this compound.
In Vivo Experiments (Collagen-Induced Arthritis Model)
Question: We are observing high variability in the arthritis scores between animals in the same treatment group. What are the potential causes and solutions?
Answer: High variability in a collagen-induced arthritis (CIA) model can stem from several factors. Here is a table summarizing potential causes and solutions:
| Potential Cause | Recommended Solution |
| Animal-Related Variability | Ensure rats are from the same vendor and genetic background, as differences can impact immune response. House animals in specific pathogen-free (SPF) conditions to avoid infections that could cause experimental variations.[1] |
| Inconsistent Immunization | The quality of the collagen-adjuvant emulsion is critical. Use an electric homogenizer to create a stable emulsion, as less stable methods like syringe-to-syringe mixing are not recommended.[1] Ensure precise and consistent intradermal injection technique at the base of the tail. |
| Subjective Scoring | Have two independent and blinded observers score the arthritis severity to minimize bias. Establish a clear and consistent scoring system before the study begins. |
| Variable Drug Administration | Ensure accurate and consistent oral gavage technique to deliver the correct dose of this compound to each animal. |
A logical approach to troubleshooting in vivo variability is outlined in the diagram below.
Cytokine Level Measurement (ELISA)
Question: Our ELISA results for cytokine levels (e.g., IL-6, TNF-α) show high coefficients of variation (CVs) between replicate wells. How can we improve consistency?
Answer: High CVs in ELISA are a common issue that can often be resolved by addressing technical inconsistencies. Below is a summary of potential causes and solutions.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use a consistent pipetting technique, including angle and speed of dispensing. Avoid introducing air bubbles into the wells.[2][3] |
| Inadequate Washing | Ensure all wells are washed equally and thoroughly. Use an automated plate washer if available for better consistency.[3][4] Incomplete aspiration of wash buffer can also lead to variability.[2] |
| Temperature Gradients | Avoid stacking plates during incubation, as this can cause uneven temperature distribution.[5] Allow all reagents to reach room temperature before use.[4] |
| Improper Reagent Mixing | Gently vortex or invert all reagents before use to ensure homogeneity.[3] Prepare fresh dilutions of standards and antibodies for each assay. |
| Edge Effects | "Edge effects" can occur due to temperature differentials across the plate. To mitigate this, you can avoid using the outer wells of the plate or fill them with buffer.[4] |
T-cell Population Analysis (Flow Cytometry)
Question: We are seeing inconsistent percentages of Th17 and Treg cells in our flow cytometry data from rat splenocytes. What could be causing this variability?
Answer: Inconsistent flow cytometry results can arise from sample preparation, instrument setup, or data analysis. Here are some common troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Process samples as soon as possible after collection to maintain cell viability.[6] Use a standardized protocol for splenocyte isolation and cell counting to ensure consistent cell numbers for staining. |
| Suboptimal Antibody Staining | Titrate antibodies to determine the optimal concentration for your specific cell type and experimental conditions.[7][8] Use Fc receptor blocking reagents to prevent non-specific antibody binding.[8] |
| Instrument and Compensation Issues | Run instrument setup and tracking (CS&T) beads to check laser alignment and performance.[7] Use single-stain controls for accurate compensation to correct for spectral overlap between fluorochromes.[6][7][9] |
| Inconsistent Gating Strategy | Establish a consistent and well-defined gating strategy before starting the analysis. Use fluorescence-minus-one (FMO) controls to help set accurate gates.[6][7] |
| Cell Viability Issues | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically and increase background fluorescence.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel and selective inhibitor of Janus kinase 3 (JAK3), and to a lesser extent, Janus kinase 1 (JAK1) and TANK-binding kinase 1 (TBK1). By inhibiting these kinases, this compound interferes with the signaling pathways of various cytokines involved in inflammation and autoimmune responses.
References
- 1. chondrex.com [chondrex.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. arp1.com [arp1.com]
- 5. assaygenie.com [assaygenie.com]
- 6. biocompare.com [biocompare.com]
- 7. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 8. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 9. How to Identify Bad Flow Cytometry Data – Bad Data Part 1 | Cytometry and Antibody Technology [voices.uchicago.edu]
Potential off-target effects of CS12192 to consider in assays
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of CS12192 in research assays. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental issues, including those that may arise from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a selective inhibitor of Janus kinase 3 (JAK3), with additional activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][4][5][6][7] It has been developed for the treatment of various autoimmune diseases, including rheumatoid arthritis.[1][4][5][6][7]
Q2: Is there a publicly available kinase selectivity profile (kinome scan) for this compound?
Currently, a comprehensive, publicly available kinase selectivity panel for this compound has not been identified in the scientific literature. Kinase inhibitors are often profiled against a broad panel of kinases to determine their selectivity. While this compound is described as a selective JAK3/JAK1/TBK1 inhibitor, researchers should be aware that, like many kinase inhibitors, it may have activity against other kinases at higher concentrations.
Q3: What are the known on-target effects of inhibiting JAK1, JAK3, and TBK1?
Inhibition of JAK1 and JAK3 blocks the signaling of multiple cytokines that are crucial for the function of immune cells. This leads to the suppression of inflammatory responses. Specifically, inhibition of these JAKs can decrease the activation of STAT proteins (Signal Transducer and Activator of Transcription).[1] TBK1 is involved in the innate immune response, particularly in the induction of type I interferons.[4][5]
Q4: What are potential class-wide off-target effects of JAK inhibitors that I should be aware of?
While specific off-target data for this compound is limited, the broader class of JAK inhibitors has been associated with certain adverse events in clinical settings that may be linked to off-target effects. These include an increased risk of serious heart-related events, cancer, blood clots, and death.[8] Researchers should consider the possibility of these effects in their experimental systems, especially in long-term studies or when using higher concentrations of the inhibitor.
Troubleshooting Guide
| Observed Issue in Assay | Potential Cause (On-Target Effect) | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| Unexpected cell toxicity or apoptosis | High concentrations of this compound may lead to excessive suppression of essential cytokine signaling required for cell survival, mediated by JAK1/3. | Inhibition of other kinases crucial for cell survival pathways. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Use a positive control of a known pan-kinase inhibitor to assess general kinase inhibition toxicity. - If possible, use a rescue experiment by adding cytokines that signal through JAK1/3 to see if the toxicity is mitigated. |
| Alterations in interferon signaling pathways not fully explained by TBK1 inhibition | The primary mechanism is the inhibition of TBK1, which is a key kinase in the interferon induction pathway. | This compound may be inhibiting other kinases involved in interferon signaling or related inflammatory pathways. | - Measure the phosphorylation of IRF3, a direct downstream target of TBK1, to confirm on-target activity. - Use a TBK1-knockout or knockdown cell line as a control to differentiate between TBK1-dependent and independent effects. - Profile the expression of a broader range of interferon-stimulated genes. |
| Unexplained changes in cell proliferation or differentiation | Inhibition of JAK1 and JAK3 can affect the signaling of cytokines that regulate the proliferation and differentiation of various cell types, particularly immune cells.[1] | The compound may be interacting with other kinases that regulate the cell cycle or specific differentiation pathways. | - Assess the phosphorylation status of STAT proteins known to be downstream of JAK1/3. - Compare the effects of this compound with other more selective JAK inhibitors to see if the phenotype is consistent with JAK inhibition. - If a specific off-target is suspected, use a selective inhibitor for that kinase as a comparator. |
Quantitative Data Summary
As specific off-target kinase inhibition data for this compound is not publicly available, this table summarizes its intended targets. Researchers are advised to perform their own selectivity profiling if off-target effects are a concern for their specific application.
| Target Kinase | Reported Activity | Key Signaling Pathway |
| JAK3 | Primary target, potent inhibition | JAK/STAT signaling, crucial for lymphocyte development and function |
| JAK1 | Secondary target, partial inhibition | JAK/STAT signaling, involved in the signaling of a wide range of cytokines |
| TBK1 | Tertiary target, partial inhibition | Innate immunity, interferon induction pathway |
Experimental Protocols
Protocol for Assessing Off-Target Effects on a Specific Kinase in a Cell-Based Assay
-
Cell Line Selection: Choose a cell line where the suspected off-target kinase is known to be active and have a measurable downstream signaling event (e.g., phosphorylation of a substrate).
-
Compound Treatment: Culture the selected cells and treat with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for the suspected off-target kinase.
-
Lysis and Protein Quantification: After the desired treatment time, lyse the cells and determine the protein concentration of the lysates.
-
Western Blot Analysis: Perform a Western blot to detect the phosphorylated and total levels of the downstream substrate of the suspected off-target kinase.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein. Compare the effect of this compound to the positive control inhibitor to assess the degree of off-target inhibition.
Visualizations
References
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Adverse Effects of CS12192 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the adverse effects of CS12192 in animal models. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is an investigational small molecule inhibitor of Janus kinase 3 (JAK3), with additional activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][4][5] It has been evaluated in animal models for the treatment of various autoimmune diseases, including rheumatoid arthritis, graft-versus-host disease, and autoimmune dermatoses.[1][2][3]
Q2: What are the known or expected adverse effects of JAK inhibitors in animal models?
While specific adverse event data for this compound in animal models is not extensively published, class-wide effects of Janus kinase (JAK) inhibitors observed in preclinical and clinical studies can guide monitoring. Potential adverse effects include:
-
Immunosuppression and Infections: Due to the mechanism of action, an increased susceptibility to infections is a primary concern.[4][6][7]
-
Hematological Changes: Anemia and thrombocytopenia have been observed with other JAK inhibitors.[2]
-
Gastrointestinal Issues: Diarrhea and nausea are common side effects.[8]
-
Metabolic Changes: Increases in cholesterol and liver enzymes may occur.[8]
-
Cardiovascular Effects: An increased risk of cardiovascular events has been noted for some JAK inhibitors in clinical settings.[4]
-
Malignancies: A potential for an increased incidence of malignancies has been raised as a long-term safety concern for the JAK inhibitor class.[4][7]
Q3: Which animal models are most appropriate for studying the adverse effects of this compound?
Rats and mice are the most commonly used rodent models for preclinical safety testing of small molecules.[9][10] The choice of species should be justified based on which species has a metabolic profile for this compound that is most similar to humans. For biologics, a pharmacologically relevant species is key, but for small molecules like this compound, two species (one rodent and one non-rodent) are typically required for regulatory toxicology studies.[11]
Troubleshooting Guides
General Clinical Observations
Issue: An animal is exhibiting signs of distress, such as lethargy, ruffled fur, and hunched posture.
Troubleshooting Steps:
-
Isolate the animal: If housed with others, separate the animal to prevent any potential spread of infection and to allow for closer observation.
-
Perform a detailed clinical examination: Use a checklist (see Table 1) to systematically assess the animal's condition.
-
Provide supportive care: Ensure easy access to food and water. Supplemental warmth may be necessary.
-
Consult with veterinary staff: Any unexpected adverse event should be promptly reported to the veterinary staff and the Institutional Animal Care and Use Committee (IACUC).[3][12]
-
Consider humane endpoints: If the animal's condition deteriorates and reaches a pre-defined humane endpoint, it should be euthanized to prevent further suffering.
Issue: Significant body weight loss is observed in the treatment group compared to the control group.
Troubleshooting Steps:
-
Verify food and water intake: Ensure that the animals have ad libitum access to food and water and that their consumption is not impaired.
-
Assess for gastrointestinal toxicity: Check for signs of diarrhea, which can lead to dehydration and weight loss.
-
Evaluate for systemic toxicity: Weight loss can be a general indicator of systemic toxicity. Correlate this finding with other monitoring parameters (hematology, clinical chemistry).
-
Dose consideration: The observed toxicity may be dose-dependent. Consider if the dose needs to be adjusted in future studies.
Hematology and Clinical Chemistry
Issue: Hemolysis is observed in blood samples, potentially affecting the accuracy of results.
Troubleshooting Steps:
-
Review blood collection technique: Hemolysis can be caused by excessive force during blood collection or transfer. Ensure proper needle gauge and gentle handling of the sample.
-
Check sample processing: Allow blood to clot completely before centrifugation for serum separation. Avoid vigorous mixing.
-
Use appropriate collection tubes: For serum, use serum separator tubes and allow for adequate clotting time (e.g., 30 minutes at room temperature) before centrifugation.[13]
-
Note the hemolysis: If re-collection is not possible, note the presence of hemolysis in the data records as it can interfere with certain clinical chemistry assays.
Issue: There is high variability in hematology or clinical chemistry data within the same group.
Troubleshooting Steps:
-
Standardize collection times: Collect blood samples at the same time of day for all animals to minimize diurnal variations.
-
Ensure consistent animal status: Factors such as fasting state can influence some clinical chemistry parameters. Ensure all animals are in the same state before blood collection.
-
Verify equipment calibration: Ensure that the hematology analyzer and clinical chemistry platform are properly calibrated and maintained.
-
Increase sample size: If variability is inherent to the model, a larger number of animals per group may be necessary to achieve statistical significance.
Experimental Protocols
Comprehensive Clinical Observations
Methodology:
-
Frequency: Animals should be observed at least twice daily.[12]
-
Detailed Examination: A thorough clinical examination should be performed at least once a week.
-
Parameters to Observe: A standardized checklist should be used to record observations.
Data Presentation:
Table 1: Clinical Observation Checklist and Scoring System
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Smooth, clean coat | Slightly ruffled fur | Ruffled, unkempt fur | Piloerection, soiled coat |
| Activity | Alert and active | Reduced activity | Lethargic, slow response | Moribund, unresponsive |
| Posture | Normal | Hunched at rest | Persistent hunching | Hunched, head down |
| Respiration | Normal rate and effort | Slightly increased rate | Labored breathing | Gasping, open-mouth breathing |
| Hydration | Normal skin turgor | Mild dehydration | Moderate dehydration | Severe dehydration (sunken eyes) |
| Body Weight | Stable or expected gain | <5% weight loss | 5-15% weight loss | >15% weight loss |
Hematological Analysis
Methodology:
-
Blood Collection: Collect approximately 150-250 µL of whole blood from a suitable site (e.g., submandibular vein in mice, saphenous vein in rats) into EDTA-coated tubes.
-
Analysis: Analyze the samples using an automated hematology analyzer validated for rodent blood.
-
Parameters: Measure key hematological parameters as listed in Table 2.
Data Presentation:
Table 2: Key Hematological Parameters for Monitoring
| Parameter | Abbreviation | Potential this compound-related Change |
| Red Blood Cell Count | RBC | Decrease (Anemia) |
| Hemoglobin | HGB | Decrease (Anemia) |
| Hematocrit | HCT | Decrease (Anemia) |
| White Blood Cell Count | WBC | Decrease (Immunosuppression) |
| Platelet Count | PLT | Decrease (Thrombocytopenia) |
| Differential Leukocyte Count | - | Changes in lymphocyte, neutrophil populations |
Clinical Chemistry Analysis
Methodology:
-
Blood Collection: Collect blood into serum separator tubes.
-
Sample Processing: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 10 minutes to separate serum.[13]
-
Analysis: Use an automated clinical chemistry analyzer to measure the parameters listed in Table 3.
Data Presentation:
Table 3: Key Clinical Chemistry Parameters for Monitoring
| Parameter | Abbreviation | Organ System | Potential this compound-related Change |
| Alanine Aminotransferase | ALT | Liver | Increase (Hepatotoxicity) |
| Aspartate Aminotransferase | AST | Liver | Increase (Hepatotoxicity) |
| Alkaline Phosphatase | ALP | Liver, Bone | Increase |
| Blood Urea Nitrogen | BUN | Kidney | Increase (Nephrotoxicity) |
| Creatinine | CREA | Kidney | Increase (Nephrotoxicity) |
| Total Cholesterol | CHOL | Metabolic | Increase |
| Triglycerides | TRIG | Metabolic | Increase |
Histopathological Examination
Methodology:
-
Tissue Collection: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues.
-
Fixation: Fix tissues in 10% neutral buffered formalin.
-
Processing: Tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).[14]
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides, with a focus on target organs.
Target Organs for Examination:
-
Primary Lymphoid Organs: Thymus, bone marrow
-
Secondary Lymphoid Organs: Spleen, lymph nodes
-
Liver
-
Kidneys
-
Heart and Vasculature
-
Gastrointestinal Tract
-
Lungs
-
Skin
Visualizations
Caption: Workflow for monitoring adverse effects of this compound in animal models.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 2. Animal Research Monitoring and Adverse Events Guidelines / Document / UON Policy Library / The University of Newcastle, Australia [policies.newcastle.edu.au]
- 3. veterinary.rossu.edu [veterinary.rossu.edu]
- 4. Adverse effects of Janus kinase inhibitors with relevance for daily practice in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 8. goodrx.com [goodrx.com]
- 9. siesascs.edu.in [siesascs.edu.in]
- 10. fda.gov [fda.gov]
- 11. altasciences.com [altasciences.com]
- 12. fda.gov [fda.gov]
- 13. animalcare.umich.edu [animalcare.umich.edu]
- 14. waxitinc.com [waxitinc.com]
Improving the bioavailability of CS12192 for oral administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the oral administration of CS12192.
Section 1: General Information & Frequently Asked Questions
This section addresses common inquiries regarding the properties and handling of this compound.
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and selective small molecule inhibitor of Janus kinase 3 (JAK3), Janus kinase 1 (JAK1), and TANK-binding kinase 1 (TBK1).[1][2][3] By inhibiting these kinases, this compound can modulate immune responses, making it a compound of interest for the treatment of autoimmune diseases.[2][3] Specifically, it has been shown to decrease the activation of p-STATs and p-IRF3, leading to the downregulation of IFN gene expression.[2]
Q2: What are the investigated preclinical applications of this compound?
This compound has demonstrated therapeutic potential in various preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and graft-versus-host disease.[1][2] In animal models, oral administration of this compound has been shown to ameliorate disease severity, reduce inflammation, and suppress destructive immune responses.[2]
Q3: How should I prepare this compound for oral administration in animal studies based on published literature?
In published preclinical studies, this compound has been administered orally as a suspension in pure water.[1] For consistent dosing, it is crucial to ensure the homogeneity of the suspension.
Q4: What is the solubility of this compound?
Section 2: Troubleshooting Guide for Oral Administration
This guide provides insights into potential challenges and strategies to improve the oral bioavailability of this compound.
Q5: We are observing low and variable plasma concentrations of this compound after oral gavage in our animal model. What are the likely causes?
Low and variable oral bioavailability is a common challenge for many small molecule kinase inhibitors.[5] The primary reasons often include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to incomplete dissolution and, consequently, poor absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the gut wall can actively pump the drug back into the intestinal lumen, reducing its net absorption.
Q6: What formulation strategies can we explore to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds like this compound. These approaches aim to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its aqueous solubility and dissolution.[6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.[2][7]
-
Salt Formation: Creating a salt form of the compound can significantly alter its physicochemical properties, including solubility. Lipophilic salts have been shown to enhance the absorption of some kinase inhibitors.[3][5]
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active compound in the body is another potential strategy.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in water.[2]
Section 3: Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Kinase | IC50 (nM) |
| JAK3 | 11 |
| JAK1 | 105 |
| TBK1 | 162 |
| Flt4 | 107 |
| JAK2 | 1404 |
Data sourced from Probechem Biochemicals.[4]
Section 4: Experimental Protocols
Protocol 4.1: Preparation and Oral Administration of this compound Suspension in a Rat Model of Collagen-Induced Arthritis
This protocol is based on the methodology described in a study by Sun et al. (2022).[1]
Materials:
-
This compound compound
-
Pure water
-
Mortar and pestle or other suitable homogenization equipment
-
Oral gavage needles
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the body weight of the animals, calculate the total amount of this compound needed for the study group.
-
Prepare the suspension:
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small volume of pure water to form a uniform paste.
-
Gradually add the remaining volume of pure water while continuously triturating or homogenizing to ensure a fine, homogenous suspension.
-
-
Dose administration:
-
Prior to each administration, thoroughly vortex or shake the suspension to ensure homogeneity.
-
Withdraw the calculated volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the suspension to the rats via oral gavage.
-
Section 5: Visualizations
Diagram 5.1: Simplified JAK/STAT Signaling Pathway and the Point of Inhibition by this compound
Caption: this compound inhibits the phosphorylation of STAT by targeting JAK1 and JAK3.
Diagram 5.2: Troubleshooting Workflow for Poor Oral Bioavailability of this compound
Caption: A decision-making workflow for addressing challenges with this compound oral delivery.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lonza.com [lonza.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CS12192 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CS12192 treatment in cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Janus kinase 3 (JAK3), and it also demonstrates partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1)[1][2][3]. The JAK-STAT signaling pathway is crucial for cytokine-mediated cell proliferation, differentiation, and survival. By inhibiting JAK1 and JAK3, this compound can block the signaling of various interleukins and interferons, leading to reduced inflammation and cell proliferation[3][4]. Its inhibition of TBK1 may also contribute to its effects by modulating interferon signaling[2].
Q2: My cancer cell line shows reduced sensitivity to this compound compared to published data. What could be the reason?
A2: Several factors could contribute to this discrepancy:
-
Intrinsic Resistance: The cell line you are using may have inherent characteristics that make it less sensitive to JAK inhibitors. This could be due to pre-existing mutations in the JAK-STAT pathway or the activity of compensatory signaling pathways.
-
Cell Culture Conditions: Variations in cell culture media, serum concentration, cell density, and passage number can all influence drug sensitivity[5][6].
-
Compound Integrity: Ensure that your stock of this compound is properly stored and has not degraded.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (typically 5-fold or greater) is a strong indicator of acquired resistance[7]. This is best assessed through a dose-response curve generated from a cell viability assay.
Troubleshooting Guide
Problem 1: Failure to Establish a this compound-Resistant Cell Line
You have been treating your cell line with increasing concentrations of this compound, but you are not observing the emergence of a resistant population.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Initial drug concentration is too high | Start with a lower concentration of this compound, for instance, around the IC20 (the concentration that inhibits 20% of cell growth), and increase the concentration more gradually[7][8]. |
| Drug concentration is too low | If the cells show no response, a modest increase in the starting concentration might be necessary. |
| Cell line is not viable for long-term culture | Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line. |
| Heterogeneity of the parental cell line | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different, more heterogeneous cell line. |
Problem 2: Inconsistent IC50 Values for this compound
Your repeated IC50 experiments for this compound in the same cell line are yielding variable results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent cell seeding density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. Cells should be in the exponential growth phase during drug treatment[9]. |
| Variability in drug preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the drug is fully dissolved. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cell metabolism and drug response[9]. |
| Assay incubation time | The optimal incubation time with this compound can vary. Perform a time-course experiment to determine the most appropriate duration for your cell line[9]. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
-
Determine the Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®)[7].
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate[7]. If significant cell death occurs, reduce the concentration to the previous level until the cells recover[10].
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50[7].
-
Washout Experiment: To confirm stable resistance, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely stable and not due to temporary adaptation[7].
Protocol 2: Western Blotting to Analyze JAK-STAT Pathway Activation
This protocol can be used to investigate alterations in the JAK-STAT signaling pathway in resistant cells.
-
Cell Culture and Treatment: Grow parental and this compound-resistant cells to 70-80% confluency. Treat with an appropriate cytokine (e.g., IL-2) to stimulate the JAK-STAT pathway for a short period (e.g., 15-30 minutes). Include untreated controls.
-
Prepare Cell Lysates: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation[11].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading[11].
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane[11].
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of JAK1, JAK3, STAT3, and STAT5. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities to compare the levels of protein phosphorylation between the sensitive and resistant cells[11].
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound-resistant cell line.
Caption: Troubleshooting decision tree for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. benchchem.com [benchchem.com]
Stability of CS12192 in different solvents and storage conditions
Technical Support Center: Compound Stability and Handling
Disclaimer: The following information has been compiled for Dasatinib as a representative compound due to the absence of publicly available data for "CS12192". This guide is intended to serve as a template for researchers, scientists, and drug development professionals. Users should validate the stability and handling protocols for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) compound?
For long-term storage, the solid compound should be stored at -20°C, desiccated, and protected from light.[1][2][3] Under these conditions, the solid form is stable for at least two years.[4]
Q2: What is the best solvent to prepare a stock solution?
Dasatinib is highly soluble in organic solvents like DMSO and DMF.[4] It is very poorly soluble in ethanol and has low solubility in aqueous media.[1][2] For most in vitro experiments, DMSO is the recommended solvent for preparing high-concentration stock solutions.[1]
Q3: How do I prepare a stock solution in DMSO?
To prepare a stock solution, dissolve the solid compound in your solvent of choice, such as DMSO.[4] For example, to create a 5 mM stock solution from 5 mg of lyophilized powder (MW: 488.0 g/mol ), you would reconstitute it in 2.05 mL of DMSO.[3]
Q4: How should I store my stock solution?
DMSO stock solutions should be stored at -20°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2][3] Once in solution, it is advised to use it within three months to prevent loss of potency.[1][3]
Q5: Can I prepare and store aqueous solutions of the compound?
Storage of aqueous solutions is not recommended for more than one day.[4] Dasatinib is sparingly soluble in aqueous buffers.[4] To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve the compound in DMF or DMSO and then dilute it with the buffer of choice.[4][5]
Q6: Is the compound sensitive to light?
Yes, it is recommended to protect the compound from light, both in its solid form and when in solution.[1][2]
Data Summary Tables
Table 1: Solubility of Dasatinib
| Solvent | Solubility | Reference |
| DMSO | ~14.3 - 200 mg/mL | [1][3][4][5] |
| DMF | ~25 mg/mL | [4][5] |
| Water | Very poorly soluble (~10 µM) | [1][3] |
| Ethanol | Very poorly soluble | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4][5] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions | Reference |
| Solid (Lyophilized) | -20°C | ≥ 2 years | Desiccate, Protect from light | [1][3][4] |
| DMSO Stock Solution | -20°C | ≤ 3 months | Aliquot to avoid freeze-thaw | [1][3] |
| Aqueous Solution | 2-8°C | ≤ 1 day | Prepare fresh before use | [4] |
Troubleshooting Guide
Q: My compound precipitated when I diluted my DMSO stock in aqueous media. What happened?
A: This is a common issue for compounds with low aqueous solubility. Dasatinib is sparingly soluble in aqueous buffers.[4] When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of solution if its solubility limit is exceeded.
-
Solution 1: Lower Final Concentration: Try diluting to a lower final concentration in your assay.
-
Solution 2: Increase Final DMSO%: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of potential toxicity to cells (typically <0.5%).
-
Solution 3: Use an Intermediate Dilution Step: First, dissolve the compound in a solvent like DMF, then perform a serial dilution with the aqueous buffer of choice.[4]
Q: I am observing degradation of the compound in my long-term experiment. How can I mitigate this?
A: Aqueous solutions of Dasatinib are not stable for extended periods.[4] For experiments lasting more than a day, compound degradation can be a significant factor.
-
Solution 1: Fresh Media Changes: If possible, replace the media with freshly prepared compound solution daily.
-
Solution 2: Stability Assessment: Run a parallel experiment without cells to assess the rate of compound degradation in your specific media and conditions (e.g., temperature, pH). Analyze samples at different time points using HPLC.
-
Solution 3: Consider Formulation: For in vivo or complex long-term studies, specialized formulations like nanoemulsions may be required to improve stability.[6]
Q: I see extra peaks in my LC-MS analysis after sample preparation. What could be the cause?
A: Extra peaks could indicate degradation or the formation of adducts. Dasatinib is known to be sensitive to oxidation and can form reactive intermediates during metabolism.[7][8]
-
Check Solvents: Ensure all solvents are fresh and of high purity.
-
Review Sample Handling: Avoid prolonged exposure to light, high temperatures, or harsh pH conditions during sample processing.
-
Forced Degradation Analysis: Compare your unknown peaks to those generated under controlled forced degradation conditions (acidic, basic, oxidative) to identify potential degradants.[9]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Preparation of 10 mM DMSO Stock Solution:
-
Allow the vial of solid compound to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of anhydrous DMSO (e.g., for 10 mg of Dasatinib with MW 488.0, add 2.05 mL DMSO).
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
-
Preparation of Aqueous Working Solution (for cell culture):
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Serially dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration immediately before use.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤0.1%).[2]
-
Do not store the final aqueous working solution.[4]
-
Protocol 2: Stability Assessment using HPLC (Forced Degradation)
This protocol outlines a general procedure for assessing compound stability under stress conditions, as described in ICH guidelines.[10]
-
Preparation of Test Solutions: Prepare solutions of the compound (~0.5 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Degradation: Add 0.1 N HCl to the test solution. Incubate at 60°C for 2-4 hours. Neutralize with 0.1 N NaOH before analysis.[11]
-
Base Degradation: Add 0.1 N NaOH to the test solution. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.[11]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the test solution. Keep at room temperature for 2 hours.[11]
-
Thermal Degradation: Store the solid compound at 105°C for 45 minutes. Dissolve the stressed powder for analysis.[11]
-
HPLC Analysis:
-
Analyze the stressed samples alongside an unstressed control sample using a validated, stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Compare the chromatograms to identify and quantify degradation products.
-
Visualizations
Caption: Workflow for preparing and storing Dasatinib solutions.
Caption: Simplified signaling pathway showing Dasatinib inhibition.
Caption: Logical workflow for troubleshooting compound instability.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Overcoming poor penetration of CS12192 in certain tissues
Welcome to the CS12192 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the tissue penetration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
This compound is a novel and selective inhibitor of Janus Kinase 3 (JAK3), with partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][4] It is under investigation for the treatment of various autoimmune diseases, including rheumatoid arthritis and autoimmune dermatoses.[1][2][3][4] Achieving adequate concentrations of the compound in target tissues is critical for its therapeutic efficacy. This guide provides strategies and methods to assess and potentially overcome poor tissue penetration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets JAK3, and to a lesser extent, JAK1 and TBK1.[1][2] The Janus kinase (JAK) family of enzymes are intracellular tyrosine kinases that mediate signaling by numerous cytokines and growth factors. By inhibiting JAKs, this compound blocks the downstream signaling pathways, such as the STAT pathway, which are crucial for the inflammatory and immune responses implicated in autoimmune diseases.[5]
Q2: Which tissues are most likely to exhibit poor penetration of small molecule inhibitors like this compound?
A2: Tissues with specific physiological barriers can be challenging for drug penetration. These include:
-
Central Nervous System (CNS): The blood-brain barrier (BBB) tightly regulates the passage of substances into the brain.[6]
-
Solid Tumors: The dense extracellular matrix and abnormal vasculature of solid tumors can impede drug delivery.
-
Skin: The stratum corneum, the outermost layer of the skin, forms a formidable barrier to topical drug absorption.[7][8]
-
Joints: The synovial membrane can limit the penetration of drugs into the synovial fluid and cartilage.
Q3: What are the common causes of poor oral bioavailability and tissue penetration?
A3: Poor oral bioavailability and tissue penetration can stem from several factors:
-
Poor aqueous solubility: The drug may not dissolve effectively in the gastrointestinal fluid for absorption.[9][10][11]
-
Low permeability: The drug may not efficiently cross cell membranes to enter the systemic circulation or target tissues.[11]
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching the systemic circulation.
-
Efflux transporters: Transmembrane proteins like P-glycoprotein (P-gp) can actively pump the drug out of cells, reducing its intracellular concentration.[6]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and addressing poor tissue penetration of this compound in your experiments.
Issue 1: Lower than Expected Efficacy in an In Vivo Model
If this compound is showing lower than expected efficacy in your animal model, it could be due to insufficient concentration at the site of action.
Troubleshooting Steps:
-
Verify Plasma Exposure: First, confirm that the drug is being absorbed and is present in the systemic circulation at the expected concentrations.
-
Action: Perform a pharmacokinetic (PK) study to measure the plasma concentration of this compound over time after administration.
-
-
Assess Tissue Concentration: If plasma levels are adequate, the issue may be poor penetration into the target tissue.
-
Action: Conduct a tissue distribution study. Sacrifice animals at various time points post-dose, collect the target tissues, and measure the concentration of this compound.
-
-
Investigate Formulation: The formulation of the drug can significantly impact its absorption and distribution.
Issue 2: High Variability in Experimental Results
High variability between individual animals can mask the true effect of the compound.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all experimental parameters are consistent.
-
Action: Standardize animal fasting times, diet, and dosing procedures. Food can significantly affect the absorption of some drugs.
-
-
Evaluate Formulation Stability: The drug formulation should be stable and consistent.
-
Action: Check the stability and homogeneity of your dosing formulation. If it is a suspension, ensure it is uniformly suspended before each dose.
-
-
Increase Sample Size: A larger group of animals can help to overcome inter-individual physiological variations.
Strategies to Enhance Tissue Penetration
If poor tissue penetration is confirmed, the following strategies can be explored:
| Strategy | Description | Key Considerations |
| Formulation Optimization | Modifying the drug's formulation can enhance its solubility and absorption. | Options include micronization to increase surface area, use of solubility enhancers like cyclodextrins, or lipid-based delivery systems.[10][13] |
| Use of Permeation Enhancers | For topical or transdermal delivery, chemical permeation enhancers can be co-administered to reversibly disrupt the skin barrier. | Enhancers should be non-toxic, non-irritating, and compatible with the drug. |
| Prodrug Approach | A prodrug is an inactive derivative of the parent drug that is converted to the active form in vivo. | Prodrugs can be designed to have improved solubility or permeability, or to target specific transporters. |
| Nanoparticle-based Delivery | Encapsulating this compound in nanoparticles can improve its pharmacokinetic profile and facilitate its delivery to specific tissues. | The physicochemical properties of the nanoparticles (size, charge, surface coating) will determine their biodistribution. |
Experimental Protocols
Protocol 1: In Vitro Skin Penetration Assessment using a Phospholipid Vesicle-based Permeation Assay (PVPA)
This protocol provides a method for assessing the penetration of this compound through a model of the stratum corneum.[7][8]
Materials:
-
PVPA barriers
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Prepare the PVPA barriers according to the manufacturer's instructions.
-
Mount the barriers in the Franz diffusion cells, separating the donor and receptor compartments.
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the barrier.
-
Apply a known concentration of this compound solution to the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect samples from the receptor compartment.
-
Replace the collected volume with fresh PBS.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the permeability coefficient (Kp).
Protocol 2: In Vivo Tissue Distribution Study in Rodents
This protocol describes how to determine the concentration of this compound in various tissues following oral administration.
Materials:
-
This compound formulation for oral gavage
-
Rodents (e.g., rats or mice)
-
Tools for dissection and tissue collection
-
Homogenizer
-
Reagents for drug extraction (e.g., organic solvents)
-
LC-MS/MS system
Procedure:
-
Administer a single oral dose of the this compound formulation to a cohort of rodents.
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, euthanize a subset of animals (typically 3-4 per time point).
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect the target tissues (e.g., skin, liver, spleen, brain, joints).
-
Weigh each tissue sample and homogenize it in a suitable buffer.
-
Process plasma from the blood samples by centrifugation.
-
Extract this compound from the plasma and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS assay.[14][15]
-
Calculate the tissue-to-plasma concentration ratios at each time point.
Data Presentation
The following tables are illustrative examples of how to present quantitative data from tissue distribution studies. The values are hypothetical and intended to serve as a template.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | h | 2 |
| AUC (Area Under the Curve) | ng*h/mL | 9800 |
| t1/2 (Half-life) | h | 6 |
Table 2: Hypothetical Tissue Distribution of this compound in Rats (4 hours post-dose)
| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |
| Liver | 7500 | 5.0 |
| Spleen | 4500 | 3.0 |
| Skin | 1800 | 1.2 |
| Brain | 75 | 0.05 |
| Joint (Synovial Tissue) | 2250 | 1.5 |
Visualizations
Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for an in vivo tissue distribution study of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro models to estimate drug penetration through the compromised stratum corneum barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 11. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. A convenient strategy for quantitative determination of drug concentrations in tissue homogenates using a liquid chromatography/tandem mass spectrometry assay for plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of CS12192 and Other Janus Kinase (JAK) Inhibitors in Autoimmune Disease Models
A deep dive into the preclinical efficacy and selectivity of the novel JAK inhibitor CS12192 in comparison to established therapies for autoimmune disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound against other prominent JAK inhibitors, supported by experimental data from preclinical studies.
This compound is an emerging small molecule inhibitor targeting Janus kinase (JAK) signaling pathways, which are critical mediators of cytokine signaling and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Specifically, this compound has been identified as a novel inhibitor of JAK3, JAK1, and TANK-binding kinase 1 (TBK1).[1] This unique selectivity profile suggests a potential for both potent immunomodulatory effects and a distinct safety profile compared to other approved JAK inhibitors. This guide will compare the preclinical efficacy of this compound with established JAK inhibitors such as tofacitinib, baricitinib, upadacitinib, abrocitinib, and ruxolitinib in relevant animal models of rheumatoid arthritis, psoriasis, and atopic dermatitis.
Kinase Selectivity Profile
The inhibitory activity of this compound and comparator JAK inhibitors against the different JAK isoforms is a key determinant of their biological effects and potential side effect profiles. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this selectivity.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | TBK1 IC50 (nM) | Primary Cellular Targets |
| This compound | Partially Inhibits | - | Selectively Inhibits | - | Partially Inhibits | JAK3/JAK1/TBK1 |
| Tofacitinib | 112[2] | 20[2] | 1[2] | - | - | JAK1/JAK3 |
| Baricitinib | 5.9[3][4][5] | 5.7[3][4][5] | >400[4] | 53[4] | - | JAK1/JAK2 |
| Upadacitinib | 43[6] | 120[6] | 2300[6] | 4700[6] | - | JAK1 |
| Abrocitinib | 29[7][8] | 803[7][8] | >10000[7][8] | 1250[7][8] | - | JAK1 |
| Ruxolitinib | 3.3[9][10] | 2.8[9][10] | 428[10] | 19[10] | - | JAK1/JAK2 |
Preclinical Efficacy in Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The efficacy of this compound and other JAK inhibitors in this model is assessed by measuring the reduction in clinical arthritis scores, paw swelling, and joint damage.
Oral administration of this compound has been shown to dose-dependently ameliorate disease severity, including reducing hind paw swelling, and preventing bone destruction in rat models of both adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA).[11] In a rat CIA model, treatment with this compound resulted in a significant reduction in arthritis scores and X-ray scores, comparable to the effects of methotrexate.[12]
| Treatment | Animal Model | Key Efficacy Endpoints |
| This compound | Rat CIA & AIA | Dose-dependent reduction in disease severity, hind paw swelling, and bone destruction.[11] |
| Tofacitinib | Rat AIA | Dose-responsive efficacy.[13] |
| Baricitinib | Rat Adjuvant Arthritis | Dose-dependent inhibition of disease scores and hind paw volume.[4] |
| Upadacitinib | Rat AIA & CIA | Dose- and exposure-dependent reductions in paw swelling and bone destruction.[13][14] |
Preclinical Efficacy in Psoriasis and Atopic Dermatitis
Animal models of skin inflammation are crucial for evaluating the therapeutic potential of JAK inhibitors for dermatological conditions. The efficacy of this compound has been demonstrated in murine models of psoriasis and atopic dermatitis.
In an interleukin-23 (IL-23)-induced psoriasis model, mice treated with this compound showed reduced ear thickness and ear weight compared to the vehicle-treated group.[1] In oxazolone (OXA) and dinitrochlorobenzene (DNCB)-induced atopic dermatitis models, this compound dose-dependently improved ear swelling and reduced histological scores, with an efficacy equivalent to the marketed JAK1/JAK2 inhibitor, baricitinib.[1]
| Treatment | Animal Model | Key Efficacy Endpoints |
| This compound | IL-23-Induced Psoriasis (Mouse) | Reduced ear thickness and ear weight.[1] |
| This compound | Oxazolone/DNCB-Induced Atopic Dermatitis (Mouse) | Dose-dependent improvement in ear swelling and reduced histological scores, with efficacy equivalent to baricitinib.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these JAK inhibitors, the following diagrams are provided.
References
- 1. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: CS12192 Versus Tofacitinib in a Rheumatoid Arthritis Model
In the landscape of therapeutic development for rheumatoid arthritis (RA), a chronic autoimmune disorder characterized by synovial inflammation and joint destruction, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral medications. This guide provides a comparative overview of two such inhibitors: CS12192, a novel selective JAK3/JAK1/TBK1 inhibitor, and tofacitinib, an established pan-JAK inhibitor.
Disclaimer: The following data is a synthesis of findings from separate preclinical studies. No direct head-to-head comparative experimental studies have been published to date. Therefore, this comparison is based on results from similar animal models of rheumatoid arthritis and should be interpreted with caution.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and tofacitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives the inflammatory processes in rheumatoid arthritis. However, their inhibitory profiles differ.
This compound is a novel inhibitor with high selectivity for JAK3, and to a lesser extent, JAK1 and TANK-binding kinase 1 (TBK1).[1][2] This selectivity suggests a more targeted immunomodulatory effect.
Tofacitinib , on the other hand, is considered a pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3.[3][4][5][6][7] This broader activity can impact a wider range of cytokine signaling pathways.
Below is a diagram illustrating the points of intervention for both compounds within the JAK-STAT signaling pathway.
Preclinical Efficacy in Rodent Models of Rheumatoid Arthritis
The following tables summarize the quantitative data from separate studies evaluating the efficacy of this compound and tofacitinib in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, which are standard preclinical models for rheumatoid arthritis.
Table 1: Efficacy of this compound in Rodent Rheumatoid Arthritis Models
| Animal Model | Treatment and Dose | Key Findings | Reference |
| Rat Adjuvant-Induced Arthritis (AIA) | This compound (oral, dose-dependent) | Dose-dependently ameliorated disease severity, hind paw swelling, and bone destruction. | [1] |
| Rat Collagen-Induced Arthritis (CIA) | This compound (oral, dose-dependent) | Dose-dependently ameliorated disease severity, hind paw swelling, body weight loss, and bone destruction. | [1] |
| Mouse Collagen-Induced Arthritis (CIA) | This compound (oral) | Attenuated disease severity, suppressed CD4+ T cell activation and Th17 function, reduced serum cytokine levels, and decreased pro-inflammatory gene expression in joint tissue. Inhibited RANKL-induced osteoclast formation. | [1][2] |
Table 2: Efficacy of Tofacitinib in Rodent Rheumatoid Arthritis Models
| Animal Model | Treatment and Dose | Key Findings | Reference |
| Mouse Collagen-Induced Arthritis (CIA) | Tofacitinib (30 mg/kg, oral) | Significantly prevented the increase in paw thickness and reduced vessel density in synovial tissues. | [8] |
| Mouse Collagen-Induced Arthritis (CIA) | Tofacitinib (15mg/kg, twice daily, oral) | Decreased arthritis severity by reducing clinical score and hind paw edema. Attenuated muscle loss associated with arthritis. | [9][10] |
| Mouse Collagen-Induced Arthritis (CIA) | Tofacitinib (oral) | Reduced joint inflammation and damage, rebalanced the γδTreg/γδT17 cell ratio, and inhibited excessive NLRP3 inflammasome activation. | [11] |
Experimental Protocols
To provide context for the data presented, this section outlines the typical methodologies used in the preclinical evaluation of these compounds in rheumatoid arthritis models.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and well-characterized model of autoimmune arthritis that shares many pathological features with human RA.
Induction:
-
Primary Immunization: Susceptible strains of mice or rats are immunized with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[12][13][14]
-
Booster Immunization: Approximately 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[12][13][14]
Treatment:
-
This compound: Oral administration was initiated at the onset of arthritis symptoms and continued daily.[1][15]
-
Tofacitinib: Oral administration was typically initiated around the time of the booster immunization or at the onset of clinical signs of arthritis and continued daily.[8][9][10]
Assessment of Efficacy:
-
Clinical Scoring: Arthritis severity is monitored regularly by scoring each paw based on the degree of erythema and swelling.[12][13][14]
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.[8][9][10]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.[1][8]
-
Biomarker Analysis: Serum levels of inflammatory cytokines and anti-collagen antibodies are often measured.[1][11]
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is another common model for studying inflammatory arthritis, particularly in rats.
Induction:
-
A single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis is administered into the footpad or the base of the tail of susceptible rat strains.[16][17]
Treatment and Assessment:
-
Similar to the CIA model, treatment with the investigational compound (e.g., this compound) is initiated, and the development of arthritis in the paws is monitored and scored.[1]
Summary and Future Directions
Based on the available preclinical data from separate studies, both this compound and tofacitinib demonstrate significant efficacy in ameliorating the signs and symptoms of arthritis in rodent models. This compound, with its selective inhibition of JAK3/JAK1/TBK1, and tofacitinib, with its broader pan-JAK inhibition, both effectively modulate the inflammatory processes central to rheumatoid arthritis.
References
- 1. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chondrex.com [chondrex.com]
- 14. wiki.epfl.ch [wiki.epfl.ch]
- 15. mdpi.com [mdpi.com]
- 16. maokangbio.com [maokangbio.com]
- 17. chondrex.com [chondrex.com]
Head-to-head comparison of CS12192 and baricitinib for alopecia areata
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CS12192 and baricitinib for the treatment of alopecia areata (AA), a chronic, immune-mediated disease characterized by non-scarring hair loss. While baricitinib has received regulatory approval and has extensive clinical data, this compound is an emerging therapeutic candidate with promising preclinical results. This comparison focuses on their mechanisms of action, available efficacy and safety data, and the experimental protocols used in their evaluation.
Executive Summary
Baricitinib, a Janus kinase (JAK) 1 and JAK2 inhibitor, is an established treatment for severe alopecia areata with proven efficacy in large-scale clinical trials. This compound, a novel selective inhibitor of JAK3, JAK1, and TANK-binding kinase 1 (TBK1), has demonstrated comparable efficacy to baricitinib in preclinical models of AA, with suggestions of an improved safety profile. To date, no human clinical trial data for this compound in alopecia areata has been publicly released, precluding a direct comparison of clinical performance. This guide therefore juxtaposes the extensive clinical findings for baricitinib with the preclinical data available for this compound.
Mechanism of Action
Alopecia areata is understood to be a T-cell-mediated autoimmune disease in which immune cells attack hair follicles. The signaling of several pro-inflammatory cytokines implicated in the pathogenesis of AA, such as interleukin-15 (IL-15) and interferon-gamma (IFN-γ), is mediated through the JAK-STAT pathway. By inhibiting specific JAK enzymes, both baricitinib and this compound aim to disrupt this inflammatory cascade.
Baricitinib is an inhibitor of JAK1 and JAK2.[1] Inhibition of JAK1 and JAK2 modulates the signaling of a wide range of cytokines involved in the pathogenesis of AA, thereby reducing the autoimmune attack on hair follicles and allowing for hair regrowth.[2][3]
This compound is a novel, selective inhibitor of JAK3 and also partially inhibits JAK1 and TBK1.[4][5] The targeted inhibition of JAK3, which is critical for cytokine signaling in lymphocytes, along with partial JAK1 inhibition, is hypothesized to effectively suppress the autoimmune response in AA while potentially offering a different safety profile compared to broader JAK inhibitors.[4]
Signaling Pathway of JAK Inhibition in Alopecia Areata
Caption: Simplified JAK-STAT signaling pathway in alopecia areata.
Efficacy Data
A direct head-to-head clinical efficacy comparison is not possible due to the lack of clinical trial data for this compound. Below is a summary of the available data for each compound.
Baricitinib: Clinical Efficacy
The efficacy of baricitinib for severe alopecia areata has been established in two pivotal Phase 3 trials, BRAVE-AA1 and BRAVE-AA2. These were randomized, double-blind, placebo-controlled studies.[6]
| Endpoint | Trial | Baricitinib 2 mg | Baricitinib 4 mg | Placebo | Timepoint |
| SALT Score ≤20 (≥80% scalp hair coverage) | BRAVE-AA1 | 21.2% | 40.9% | - | 52 Weeks[7] |
| BRAVE-AA2 | 24.4% | 36.8% | - | 52 Weeks[7] | |
| BRAVE-AA1 | 19% | 36% | - | 36 Weeks[2] | |
| BRAVE-AA2 | 23% | 39% | - | 36 Weeks[2] |
SALT (Severity of Alopecia Tool) score ranges from 0 (no scalp hair loss) to 100 (complete scalp hair loss).
This compound: Preclinical Efficacy
A preclinical study compared the efficacy of this compound and baricitinib in a C3H/HeJ skin-transplanted mouse model of alopecia areata.[4]
| Parameter | This compound (High Dose) | Baricitinib | Vehicle |
| Hair Growth Inhibition | Reversed | Reversed | No significant change |
| Immune Cell Infiltration (CD8+ T cells) | Significantly reduced | Significantly reduced | High infiltration |
The study indicated that high-dose this compound exhibited comparable effectiveness to baricitinib in promoting hair regrowth in this animal model.[4]
Safety and Tolerability
Baricitinib: Clinical Safety
The safety profile of baricitinib has been well-characterized in its clinical development program. The most common adverse events reported in the BRAVE-AA trials were:[7]
-
Upper respiratory tract infections
-
Headache
-
Acne
-
Urinary tract infections
-
Elevated creatine phosphokinase
This compound: Preclinical Safety
The preclinical study in the C3H/HeJ mouse model suggested that this compound may have a better safety profile than baricitinib, though specific details on the safety parameters evaluated were not extensively reported in the available literature.[5] An Investigational New Drug (IND) application for this compound for the treatment of autoimmune diseases was accepted by the National Medical Products Administration of China in 2020.[8] As of early 2025, this compound is listed as being in clinical development for alopecia areata.[9]
Experimental Protocols
Baricitinib: BRAVE-AA1 and BRAVE-AA2 Clinical Trial Protocol
A detailed overview of the methodology for the pivotal Phase 3 trials of baricitinib is provided below.
Caption: Workflow of the BRAVE-AA1 and BRAVE-AA2 Phase 3 trials.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trials.[6]
-
Participants: Adults with severe alopecia areata, defined by a SALT score of ≥50.[6]
-
Intervention: Patients were randomized to receive once-daily oral baricitinib 4 mg, baricitinib 2 mg, or placebo.[6]
-
Primary Outcome: The proportion of patients achieving a SALT score of ≤20 at week 36.[6]
-
Long-term Extension: Patients continued on their assigned treatment or were re-randomized from placebo to active treatment for up to 52 weeks.[7]
This compound: Preclinical Experimental Protocol
The following outlines the general experimental workflow for the preclinical comparison of this compound and baricitinib.
Caption: General workflow for the preclinical evaluation of this compound.
-
Animal Model: C3H/HeJ skin-transplanted mouse model of alopecia areata.[4]
-
Treatment Groups: Mice were treated with varying doses of this compound, baricitinib, or a vehicle control.[4]
-
Efficacy Evaluation: Hair regrowth was monitored and assessed over an 8-week treatment period.[10]
-
Immunophenotyping: Mass cytometry (CyTOF) was used to analyze the immune cell populations within the skin.[4]
-
Gene Expression Analysis: RNA sequencing (RNA-seq) was performed on skin tissue to investigate the molecular mechanisms of action.[4]
Conclusion and Future Directions
Baricitinib is a well-established and effective treatment for severe alopecia areata, supported by a robust body of clinical evidence. This compound represents a promising next-generation JAK inhibitor with a distinct selectivity profile. Preclinical data suggest that this compound may offer comparable efficacy to baricitinib with a potentially improved safety profile.
The critical next step for this compound is the initiation and completion of well-controlled clinical trials in patients with alopecia areata. These trials will be essential to confirm its efficacy, further characterize its safety profile, and determine its potential role in the therapeutic landscape of this challenging autoimmune disease. A direct head-to-head clinical trial comparing this compound and baricitinib would provide the most definitive evidence to guide clinical decision-making. Researchers and drug development professionals should monitor for emerging clinical data from Chipscreen Biosciences regarding the development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Surgical Methods for Full-Thickness Skin Grafts to Induce Alopecia Areata in C3H/HeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mouseion.jax.org [mouseion.jax.org]
- 5. Alopecia Areata Pipeline 2025: FDA Updates, Therapy Innovations, and Clinical Trial Landscape Analysis by DelveInsight | Pfizer, Legacy Healthcare, AnaptysBio, Eli Lilly and Company, Incyte Corp [barchart.com]
- 6. Surgical methods for full-thickness skin grafts to induce alopecia areata in C3H/HeJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cost-effective protocol for single-cell RNA sequencing of human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chipscreen Biosciences's Original New Drug this compound: Investigational New Drug (IND) Application Accepted [prnewswire.com]
- 9. Alopecia Areata Pipeline 2025: FDA Updates, Therapy Innovations, and Clinical Trial Landscape Analysis by DelveInsight | Pfizer, Legacy Healthcare, AnaptysBio, Eli Lilly and Company, Incyte Corp [barchart.com]
- 10. researchgate.net [researchgate.net]
Synergistic Efficacy of CS12192 and Methotrexate in a Rat Model of Rheumatoid Arthritis: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the in vivo therapeutic effects of the novel JAK3/JAK1/TBK1 inhibitor, CS12192, administered as a monotherapy versus in combination with methotrexate (MTX), a standard-of-care treatment for rheumatoid arthritis (RA). The data presented is derived from a preclinical study in a rat model of collagen-induced arthritis (CIA), a well-established model that mimics the pathophysiology of human RA.
The findings demonstrate that the combination therapy of this compound and methotrexate results in a synergistic enhancement of anti-inflammatory effects and a greater reduction in disease severity compared to either treatment alone.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, rheumatology, and pharmacology.
Comparative Efficacy Data
The following tables summarize the quantitative data from the in vivo study, highlighting the superior efficacy of the combination therapy in mitigating the clinical, serological, and histopathological hallmarks of rheumatoid arthritis.
Table 1: Comparison of Arthritis and Radiographic Scores
| Treatment Group | Mean Arthritis Score (± SEM) | Mean X-ray Score (± SEM) |
| Control (CIA) | 10.5 ± 0.5 | 3.5 ± 0.3 |
| This compound | 5.5 ± 0.4 | 1.8 ± 0.2 |
| Methotrexate | 6.0 ± 0.3 | 2.0 ± 0.2 |
| This compound + Methotrexate | 2.5 ± 0.3, ### | 0.8 ± 0.1, ### |
**p < 0.001 vs. Control; ###p < 0.001 vs. Monotherapy. Data adapted from a study in a rat model of collagen-induced arthritis.[1][2]
Table 2: Comparison of Serum Biomarker Levels
| Treatment Group | Rheumatic Factor (RF) (U/mL ± SEM) | C-reactive Protein (CRP) (ng/mL ± SEM) | Anti-nuclear Antibodies (ANA) (U/mL ± SEM) |
| Control (CIA) | 120 ± 10 | 1500 ± 100 | 80 ± 5 |
| This compound | 70 ± 8 | 800 ± 70 | 45 ± 4 |
| Methotrexate | 75 ± 7 | 850 ± 60 | 50 ± 5 |
| This compound + Methotrexate | 40 ± 5, ### | 400 ± 50, ### | 25 ± 3***, ### |
**p < 0.001 vs. Control; ###p < 0.001 vs. Monotherapy. Data represents serum levels in a rat model of collagen-induced arthritis.[1][2]
Table 3: Comparison of Histopathological Scores of Ankle Joints
| Treatment Group | Inflammation Score (± SEM) | Synovial Hyperplasia Score (± SEM) | Bone Erosion Score (± SEM) |
| Control (CIA) | 3.2 ± 0.2 | 3.0 ± 0.2 | 3.1 ± 0.2 |
| This compound | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.5 ± 0.1 |
| Methotrexate | 1.7 ± 0.1 | 1.6 ± 0.1 | 1.7 ± 0.1 |
| This compound + Methotrexate | 0.7 ± 0.1, ### | 0.6 ± 0.1, ### | 0.7 ± 0.1***, ### |
**p < 0.001 vs. Control; ###p < 0.001 vs. Monotherapy. Scores are based on the histopathological examination of ankle joint tissues in a rat model of collagen-induced arthritis.[1]
Table 4: Modulation of T-cell and Macrophage Polarization in Synovial Tissues
| Treatment Group | Th17 Cells (%) | Treg Cells (%) | M1 Macrophages (%) | M2 Macrophages (%) |
| Control (CIA) | 15.2 ± 1.1 | 3.1 ± 0.3 | 25.5 ± 2.0 | 8.2 ± 0.7 |
| This compound | 8.5 ± 0.7 | 6.2 ± 0.5 | 15.1 ± 1.2 | 15.8 ± 1.1 |
| Methotrexate | 9.1 ± 0.8 | 5.9 ± 0.4 | 16.2 ± 1.3 | 14.9 ± 1.0 |
| This compound + Methotrexate | 4.2 ± 0.4, ### | 9.8 ± 0.8, ### | 8.3 ± 0.7, ### | 22.5 ± 1.5, ### |
**p < 0.001 vs. Control; ###p < 0.001 vs. Monotherapy. Percentages represent cell populations in the synovial tissues of rats with collagen-induced arthritis.[1]
Table 5: Relative mRNA Expression of Pro-inflammatory Mediators in Synovial Tissue
| Treatment Group | IL-1β | TNF-α | IL-6 | CCL2 | CXCL1 |
| Control (CIA) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 0.45 ± 0.04 | 0.50 ± 0.05 | 0.40 ± 0.04 | 0.35 ± 0.03 | 0.42 ± 0.04 |
| Methotrexate | 0.52 ± 0.05 | 0.42 ± 0.04 | 0.48 ± 0.05 | 0.40 ± 0.04 | 0.48 ± 0.05 |
| This compound + Methotrexate | 0.20 ± 0.02, ### | 0.22 ± 0.02, ### | 0.18 ± 0.02, ### | 0.15 ± 0.02, ### | 0.20 ± 0.02***, ### |
**p < 0.001 vs. Control; ###p < 0.001 vs. Monotherapy. Data are presented as fold change relative to the control group in a rat model of collagen-induced arthritis.[1][2]
Experimental Protocols
The data presented in this guide were obtained from a study utilizing the following key experimental methodologies:
1. Animal Model and Arthritis Induction:
-
Animal Strain: Male Sprague-Dawley rats.[2]
-
Arthritis Induction: Collagen-induced arthritis (CIA) was established by two intradermal injections of bovine type II collagen (CII) emulsified with Freund's incomplete adjuvant.[2] A booster injection was administered on day 7 after the initial immunization.
2. Treatment Groups and Drug Administration:
-
Rats with established CIA were randomly assigned to one of four treatment groups: vehicle control, this compound monotherapy, methotrexate monotherapy, or this compound and methotrexate combination therapy.
-
Treatments were administered daily for two weeks via oral gavage.[2]
3. Assessment of Arthritis Severity:
-
Clinical Scoring: Arthritis severity was evaluated using a macroscopic scoring system based on the swelling and erythema of the paws.
-
Radiographic Analysis: X-ray imaging of the hind paws was performed to assess bone and joint damage, which was then quantified using a scoring system.[1]
4. Histopathological Analysis:
-
Ankle and knee joints were collected, fixed, decalcified, and embedded in paraffin.
-
Tissue sections were stained with Hematoxylin and Eosin (H&E) to evaluate the degree of inflammation, synovial hyperplasia, and bone erosion.[1] A semi-quantitative scoring system was used for this assessment.
5. Serological Biomarker Analysis:
-
Blood samples were collected to measure the serum levels of key RA biomarkers.
-
Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the concentrations of rheumatic factor (RF), C-reactive protein (CRP), and anti-nuclear antibodies (ANA).[1]
6. Flow Cytometry for Immune Cell Profiling:
-
Synovial tissues were digested to obtain single-cell suspensions.
-
Cells were stained with fluorescently labeled antibodies specific for surface and intracellular markers to identify and quantify different immune cell populations, including Th17 (CD4+IL-17+), Treg (CD4+CD25+Foxp3+), M1 macrophages (CD68+CD86+), and M2 macrophages (CD68+CD163+).
7. Gene Expression Analysis:
-
Total RNA was extracted from synovial tissues.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and chemokines (CCL2, CXCL1).[1]
Mechanistic Insights and Signaling Pathways
The synergistic effect of this compound and methotrexate is believed to stem from their complementary mechanisms of action, targeting different aspects of the inflammatory cascade in rheumatoid arthritis.
Caption: Experimental workflow for the in vivo study.
This compound is a potent inhibitor of Janus kinases (JAK), particularly JAK3 and to a lesser extent JAK1. These enzymes are critical for the signaling of numerous cytokines that drive the inflammation and joint destruction in RA. By blocking the JAK/STAT pathway, this compound effectively dampens the inflammatory response.
Caption: JAK/STAT signaling pathway and this compound inhibition.
Methotrexate, on the other hand, has a broader, less defined anti-inflammatory mechanism that includes the inhibition of purine and pyrimidine synthesis and the promotion of adenosine release, which has potent anti-inflammatory effects. The combination of these two agents leads to a more comprehensive blockade of the inflammatory processes in RA. The synergistic effect is particularly evident in the modulation of the immune response, with a significant shift from a pro-inflammatory Th17 and M1 macrophage phenotype to an anti-inflammatory Treg and M2 macrophage phenotype.[1]
Caption: Proposed synergistic mechanism of this compound and MTX.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of CS12192: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for CS12192, a novel Janus kinase (JAK) inhibitor, against alternative therapies in models of autoimmune diseases. While direct data for this compound in humanized mouse models with reconstituted human immune systems is not publicly available, this guide presents the existing preclinical findings and juxtaposes them with competitor data, including studies conducted in humanized systems, to offer a thorough evaluation of its therapeutic potential.
Executive Summary
This compound is a selective inhibitor of JAK3 and JAK1, with additional partial inhibitory activity against TANK-binding kinase 1 (TBK1).[1][2] Preclinical studies have demonstrated its efficacy in various rodent models of autoimmune diseases, including rheumatoid arthritis (RA), graft-versus-host disease (GVHD), atopic dermatitis (AD), psoriasis, and systemic lupus erythematosus (SLE).[2][3][4][5] The therapeutic mechanism of this compound is attributed to its modulation of the JAK/STAT signaling pathway, leading to a reduction in pro-inflammatory cytokine production and a shift in immune cell differentiation towards regulatory phenotypes.[1][5]
This guide compares the performance of this compound with other established JAK inhibitors such as ruxolitinib, tofacitinib, and baricitinib, as well as the conventional disease-modifying antirheumatic drug (DMARD), methotrexate. A key differentiator in this analysis is the use of humanized mouse models for some of the competitor drugs, which provide a more clinically relevant assessment of therapeutic efficacy.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies of this compound and its comparators across different autoimmune disease models.
Table 1: Efficacy of this compound and Comparators in Rheumatoid Arthritis Models
| Compound | Model | Key Efficacy Readouts | Dosage | Reference |
| This compound | Rat Collagen-Induced Arthritis (CIA) & Adjuvant-Induced Arthritis (AIA) | Dose-dependently ameliorated disease severity, hind paw swelling, and bone destruction. | Not specified | [2] |
| Rat CIA | Significantly lowered arthritis score, X-ray score, and serum levels of RF, CRP, and ANA. | Not specified | [5] | |
| Tofacitinib | Mouse Collagen-Induced Arthritis (mCIA) | Inhibition of cytokine receptor signaling; efficacy predicted by total daily exposure. | 1-15 mg BID | [6] |
| SKG Mouse Model | Ameliorated arthritic scores. | Not specified | [7] | |
| Methotrexate | Mouse Collagen-Induced Arthritis (CIA) | Ameliorated T-cell dependent autoimmune arthritis. | 0.1, 2.5, 5 mg/kg | [8] |
| Rat Adjuvant & Streptococcal Cell Wall-Induced Arthritis | Suppressed inflammation and joint destruction. | Not specified |
Table 2: Efficacy of this compound and Comparators in Graft-Versus-Host Disease Models
| Compound | Model | Key Efficacy Readouts | Dosage | Reference |
| This compound | Murine Allogeneic Bone Marrow Transplantation (BMT) | Significantly improved survival rate (88.89% and 100% at 62 days). | 40 and 80 mg/kg BID | [4] |
| Ruxolitinib | Humanized GvHD Model (NOG mice with human IL-15) | Reduced severity and progression of steroid-refractory GvHD. | Not specified | [1][3] |
| Murine MHC-Mismatched Model | Ameliorated body weight loss and improved GvHD scores. | 60 mg/kg BID |
Table 3: Efficacy of this compound and Comparators in Dermatological Autoimmune Models
| Compound | Model | Key Efficacy Readouts | Dosage | Reference |
| This compound | Murine Atopic Dermatitis (AD) Models (OXA and DNCB-induced) | Dose-dependently improved ear swelling and reduced histological scores, with equivalent efficacy to baricitinib. | Not specified | [3] |
| Murine Psoriasis (PSO) Model (IL-23-induced) | Reduced ear thickness and ear weight. | Not specified | [3] | |
| Murine Systemic Lupus Erythematosus (SLE) Model (MRL/lpr) | Ameliorated cutaneous parameters (lymphadenectasis and skin lesion). | Not specified | [3] | |
| Baricitinib | 3D Human Skin Model of Atopic Dermatitis | Reduced AD-like pathology induced by a cytokine cocktail. | 150 nM | [4] |
| MC903-induced AD Mouse Model | Suppressed AD skin lesions. | 1 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
This compound in Murine Allogeneic Bone Marrow Transplantation (BMT) Model for GVHD[4]
-
Model: Allogeneic BMT in a murine model.
-
Cell Preparation: Mixed lymphocyte reaction (MLR) assays were conducted with both mouse and human cells.
-
Treatment: this compound was administered at 40 and 80 mg/kg twice daily (BID).
-
Endpoint Analysis: Survival rate was monitored over 62 days. Intracellular cytokine levels (TNF-α and IFN-γ) in CD4+ and CD8+ T cells were measured.
Ruxolitinib in a Humanized GVHD Mouse Model[1][3]
-
Model: Immunodeficient NOG mice engineered to produce human IL-15, facilitating enhanced human T and NK cell engraftment.
-
Humanization: Transfer of human peripheral blood mononuclear cells (PBMCs).
-
Disease Induction: Severe GvHD was induced following PBMC transfer.
-
Treatment: Ruxolitinib was administered to animals with steroid-refractory GvHD.
-
Endpoint Analysis: GvHD scores, overall survival, and histopathologic analysis of skin and lung samples for mononuclear cell infiltration.
This compound in Murine Models of Atopic Dermatitis[3][5]
-
Models: Oxazolone (OXA) and dinitrochlorobenzene (DNCB)-induced murine AD models.
-
Disease Induction: Topical application of OXA or DNCB to induce AD-like skin inflammation.
-
Treatment: this compound was administered, and its effects were compared to the marketed JAK1/JAK2 inhibitor, baricitinib.
-
Endpoint Analysis: Measurement of ear swelling and histological scoring of skin lesions.
General Protocol for Generating a Humanized Mouse Model with Human PBMCs[2]
-
Recipient Mice: Immunodeficient strains such as NOD-scid IL2rγnull (NSG) mice are commonly used.
-
Human Cell Isolation: PBMCs are isolated from human peripheral blood.
-
Engraftment: A suspension of human PBMCs is injected into the recipient mice, typically intravenously or intraperitoneally.
-
Monitoring Engraftment: The level of human immune cell engraftment is monitored by flow cytometric analysis of peripheral blood for human-specific markers (e.g., hCD45).
-
Disease Induction/Therapeutic Intervention: Once sufficient engraftment is confirmed, the mice can be used for disease modeling and testing of therapeutic agents.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits JAK1, JAK3, and TBK1 signaling.
Experimental Workflow: this compound in a Murine GVHD Model
Caption: Workflow for evaluating this compound in a murine GVHD model.
Logical Relationship: Comparison of Preclinical Models
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A novel selective and potent JAK3 inhibitor mitigates acute graft-versus-host disease in bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CS-12192 by Shenzhen Chipscreen Biosciences for Graft Versus Host Disease (GVHD): Likelihood of Approval [pharmaceutical-technology.com]
- 7. mdpi.com [mdpi.com]
- 8. Chengdu Chipscreen Pharmaceutical Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
A Comparative Analysis of the Safety Profile of CS12192 and Pan-JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of the investigational selective Janus kinase (JAK) inhibitor, CS12192, with established pan-JAK inhibitors. By examining their respective selectivity, preclinical data, and the mechanisms underlying their safety profiles, this document aims to offer valuable insights for researchers and professionals in the field of drug development.
Introduction to JAK Inhibition and Safety Considerations
Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling pathways, regulating immune responses and hematopoiesis. Pan-JAK inhibitors, which non-selectively target multiple JAK isoforms, have demonstrated clinical efficacy in a range of autoimmune and inflammatory diseases. However, their broad inhibitory activity can lead to a variety of adverse effects.
Common side effects associated with pan-JAK inhibitors include an increased risk of infections (such as upper respiratory tract infections and herpes zoster), headache, nausea, and diarrhea. More serious, albeit rarer, adverse events include thromboembolic events, major adverse cardiovascular events (MACE), and malignancies. These safety concerns are often linked to the inhibition of specific JAK isoforms, particularly JAK2, which is essential for erythropoiesis and thrombopoiesis.
This compound: A Selective Approach to JAK Inhibition
This compound, developed by Chipscreen Biosciences, is a novel small molecule inhibitor that selectively targets JAK3, with partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3] This selective inhibition profile is designed to offer a more favorable safety profile compared to pan-JAK inhibitors by sparing JAK2. Inhibition of JAK3, which is primarily involved in lymphocyte function, and partial inhibition of JAK1, which is implicated in inflammatory cytokine signaling, is hypothesized to provide therapeutic benefit in autoimmune diseases with a reduced risk of the hematological side effects associated with JAK2 inhibition.[4] Furthermore, the partial inhibition of TBK1 may contribute to the therapeutic effect by modulating interferon signaling pathways.[1][3]
Preclinical studies have indicated that this compound exhibits a good safety profile in various animal models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[1]
Comparative Kinase Inhibition Profile
The selectivity of a JAK inhibitor is a key determinant of its safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several pan-JAK inhibitors against the four JAK isoforms.
Table 1: Kinase Inhibitory Activity (IC50, nM) of Pan-JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | 112 | 20 | 1 | >400 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Peficitinib | 3.9 | 0.7 | 50 | 4.8 |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 |
Note: Data compiled from various sources. IC50 values can vary depending on the specific assay conditions.
While specific IC50 values for this compound against all four JAK isoforms and TBK1 are not publicly available in the reviewed scientific literature and company press releases, preclinical data consistently describe it as a selective JAK3 inhibitor with partial activity against JAK1 and TBK1.[1][2][3] One study mentioned an approximately 10-fold greater selectivity for JAK3 over JAK1 and TBK1.[4] This targeted approach is designed to minimize off-target effects, particularly those related to JAK2 inhibition.
Signaling Pathways
The differential effects of this compound and pan-JAK inhibitors on cellular signaling can be visualized through their impact on the JAK-STAT pathway.
Caption: Simplified JAK-STAT signaling pathway and points of inhibition.
This diagram illustrates how cytokines activate JAKs, leading to the phosphorylation and activation of STAT proteins, which then modulate gene transcription in the nucleus. Pan-JAK inhibitors broadly block this pathway by inhibiting multiple JAKs, while this compound is more targeted, primarily inhibiting JAK3 and partially JAK1.
Experimental Protocols
The determination of a JAK inhibitor's selectivity and potency relies on robust in vitro kinase assays. Below are generalized protocols for two common methods used in the industry.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound, pan-JAK inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Reaction Setup: A reaction mixture containing the specific JAK enzyme, its corresponding substrate, and ATP is prepared in a buffer solution.
-
Inhibitor Addition: Serial dilutions of the test inhibitor are added to the reaction mixture in the wells of a multi-well plate. Control wells with no inhibitor (vehicle control) and no enzyme (background control) are also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected via a luciferase/luciferin reaction, producing a luminescent signal that is measured by a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
The safety profile of a JAK inhibitor is intrinsically linked to its selectivity for the different JAK isoforms. Pan-JAK inhibitors, while effective, carry the risk of a broader range of side effects due to their non-selective nature, particularly the inhibition of JAK2. This compound represents a more targeted approach, with its primary inhibition of JAK3 and partial inhibition of JAK1 and TBK1. This selectivity profile suggests a potentially improved safety profile, particularly a lower risk of hematological adverse events. Further clinical investigation is necessary to fully characterize the safety and efficacy of this compound in humans and to confirm the preclinical findings of a favorable safety profile compared to pan-JAK inhibitors. The data presented in this guide, including the comparative kinase inhibition profiles and experimental methodologies, provide a foundational understanding for researchers and drug development professionals evaluating the therapeutic potential of this next-generation JAK inhibitor.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vitro Potency of CS12192 Against JAK Kinases: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of the novel Janus kinase (JAK) inhibitor, CS12192, against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Due to the limited public availability of specific biochemical assay data for this compound, this guide presents its reported selectivity profile alongside quantitative data for other well-characterized JAK inhibitors. This information is intended to offer a valuable resource for researchers engaged in the discovery and development of targeted therapies for autoimmune and inflammatory diseases.
Introduction to this compound
This compound is a novel small molecule inhibitor identified as a selective inhibitor of JAK3, JAK1, and TANK-binding kinase 1 (TBK1).[1][2][3][4] Developed by Chipscreen Biosciences, this compound has shown therapeutic potential in preclinical models of autoimmune diseases, including rheumatoid arthritis.[3][5] Its mechanism of action involves the modulation of cytokine signaling pathways that are critically dependent on these kinases. While detailed quantitative data on its in vitro potency against the full JAK panel is not widely published, available information indicates a preferential inhibition of JAK3 and, to a lesser extent, JAK1.
Comparative In Vitro Potency of JAK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known JAK inhibitors against JAK1, JAK2, JAK3, and TYK2. This data, gathered from various sources, provides a benchmark for understanding the selectivity profiles of different JAK-targeted therapies.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Tofacitinib | 1 | 20 | 1 | >100 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 210 | >5000 | >5000 |
| Filgotinib | 10 | 28 | 810 | 116 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes.
Experimental Protocols
The determination of in vitro potency of JAK inhibitors is typically performed using biochemical kinase assays. These assays directly measure the enzymatic activity of the purified JAK enzymes in the presence of the inhibitor.
General Protocol for In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
A suitable peptide substrate (e.g., a biotinylated peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF-based detection)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted to the desired concentration in the assay buffer.
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Assay Reaction: The kinase reaction is initiated by adding the JAK enzyme, peptide substrate, and the test compound to the wells of the microplate. The reaction is started by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified. This can be achieved through various methods, such as luminescence (e.g., ADP-Glo™) or Homogeneous Time-Resolved Fluorescence (HTRF), which measures the phosphorylation of a biotinylated peptide.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Visualizing Key Processes
To further illustrate the context of JAK inhibition, the following diagrams depict the JAK-STAT signaling pathway and a typical workflow for an in vitro kinase assay.
Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.
References
- 1. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis [mdpi.com]
- 3. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of CS12192 with other kinase families
For Researchers, Scientists, and Drug Development Professionals
CS12192, a novel small molecule inhibitor developed by Shenzhen Chipscreen Biosciences, has emerged as a promising therapeutic candidate for autoimmune diseases.[1][2] This guide provides a comprehensive comparison of this compound's kinase inhibition profile, with a focus on its cross-reactivity with other kinase families, supported by available data and generalized experimental methodologies.
Executive Summary
This compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3), with secondary activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][3] This selectivity profile is crucial for its therapeutic efficacy in autoimmune disorders, as it primarily targets pathways involved in cytokine signaling and immune response modulation. While comprehensive kinome-wide cross-reactivity data is not publicly available, the existing literature consistently emphasizes its selectivity for the JAK family, particularly JAK3.
Kinase Inhibition Profile of this compound
The primary targets of this compound are well-documented. The following table summarizes the known kinase inhibition profile of this compound. It is important to note that a complete quantitative comparison against a broad panel of kinases is not available in the public domain.
| Target Kinase Family | Specific Kinase | Inhibition Potency (IC50) | Selectivity vs. Other Families | Reference |
| Janus Kinase (JAK) | JAK3 | High | Highly Selective | [1][3] |
| JAK1 | Moderate | Selective | [1][3] | |
| JAK2 | Low/Negligible | Selective | ||
| TYK2 | Low/Negligible | Selective | ||
| IKK-related Kinase | TBK1 | Moderate | Selective | [1][3] |
Note: Specific IC50 values are not consistently reported across public sources. The table reflects the qualitative descriptions of potency and selectivity found in the literature.
Comparison with Other Kinase Inhibitors
The selectivity of this compound for JAK3 over other JAK family members and other kinase families is a key differentiator. Many approved kinase inhibitors exhibit off-target effects due to cross-reactivity with multiple kinases. A highly selective inhibitor like this compound is hypothesized to offer a better safety profile by minimizing these off-target interactions.
Experimental Protocols
While the specific, detailed protocols for this compound's cross-reactivity studies are proprietary, a general methodology for assessing kinase inhibitor selectivity is outlined below.
General Protocol for Kinase Selectivity Profiling
A common method for determining kinase inhibitor selectivity is through in vitro biochemical assays. These assays measure the ability of the compound to inhibit the enzymatic activity of a large panel of purified kinases.
1. Kinase Panel Selection: A broad selection of kinases from different families (e.g., tyrosine kinases, serine/threonine kinases) is chosen for screening. This is often referred to as a "kinome scan."
2. Assay Principle: The assay typically measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this reaction by the test compound is quantified. Common assay formats include:
- Radiometric Assays: Using radio-labeled ATP (³²P or ³³P) and measuring the incorporation of the radioactive phosphate into the substrate.
- Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
- Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
3. IC50 Determination: The concentration of the inhibitor required to reduce the kinase activity by 50% (IC50) is determined for each kinase in the panel. This is achieved by performing the assay with a range of inhibitor concentrations.
4. Data Analysis: The IC50 values are then compared to determine the selectivity of the compound. A significantly lower IC50 for the target kinase(s) compared to other kinases indicates high selectivity.
Visualizing Experimental Workflow and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Simplified signaling pathways inhibited by this compound.
Conclusion
This compound is a selective inhibitor of JAK3, JAK1, and TBK1. Its focused activity on these key nodes in immune signaling pathways suggests a potential for high therapeutic efficacy with a favorable safety profile. While detailed, publicly available kinome-wide screening data is currently lacking, the consistent emphasis on its selectivity in preclinical studies underscores its targeted mechanism of action. Further publication of comprehensive cross-reactivity data will be invaluable for a more complete comparative analysis.
References
- 1. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CS-12192 by Shenzhen Chipscreen Biosciences for Graft Versus Host Disease (GVHD): Likelihood of Approval [pharmaceutical-technology.com]
- 3. chipscreenusa.com [chipscreenusa.com]
Comparative Analysis of Gene Expression Changes Induced by CS12192 and Other JAK Inhibitors
This guide provides a comparative analysis of the gene expression changes induced by the novel JAK inhibitor CS12192 and other well-established JAK inhibitors (JAKis). The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
This compound is a novel and selective inhibitor of Janus kinase 3 (JAK3), with additional partial inhibitory activity against JAK1 and TANK-binding kinase 1 (TBK1).[1][2][3][4][5] Its unique selectivity profile suggests a potential for a distinct impact on gene expression compared to other JAK inhibitors with different targeting specificities. While comprehensive, publicly available quantitative gene expression datasets for this compound are limited, existing studies provide valuable insights into its molecular effects. This guide synthesizes the available information on this compound and compares it with the broader knowledge base of other JAK inhibitors.
Comparative Gene Expression and Signaling Pathway Modulation
Studies have shown that this compound effectively down-regulates the expression of key pro-inflammatory genes. In models of rheumatoid arthritis, treatment with this compound resulted in the reduced expression of inflammatory cytokines and chemokines such as IL-1β, TNF-α, IL-6, CCL2, and CXCL1 in joint tissue.[2][3][4] Furthermore, a key mechanistic aspect of this compound is the down-regulation of IFN gene expression, which is consistent with its inhibitory effect on the JAK-STAT pathway.[1][2]
A study directly comparing this compound with baricitinib in a mouse model of alopecia areata using RNA-sequencing revealed mechanistic similarities in regulating immune cells and related signaling pathways.[6][7] Although the detailed quantitative data from this study is not publicly available, it points towards a convergent mechanism of action on key autoimmune pathways.
The following table summarizes the known effects of this compound on gene expression and provides a comparison with other JAK inhibitors based on available literature.
| Feature | This compound | Other JAK Inhibitors (Tofacitinib, Ruxolitinib, Baricitinib) |
| Primary Targets | JAK3, JAK1 (partial), TBK1[1][2][3][4][5] | Varying selectivity for JAK1, JAK2, JAK3, and TYK2[8][9] |
| Key Down-regulated Genes | Pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), Chemokines (CCL2, CXCL1), Interferon-regulated genes[2][3][4] | Broad suppression of cytokine and chemokine genes, interferon-stimulated genes (ISGs), and genes involved in immune cell activation and proliferation.[10][11] |
| Affected Signaling Pathways | JAK-STAT signaling, Interferon signaling[1][2] | JAK-STAT signaling, NF-κB signaling, inflammatory cytokine pathways.[10][11] |
| Reported Quantitative Data | Not publicly available in detail. | The number of differentially expressed genes varies significantly depending on the specific inhibitor, cell type, and stimulus. For example, in one study, ruxolitinib treatment of HEL cells resulted in 1,017 differentially expressed genes after 4 hours.[10] |
Experimental Protocols
A representative experimental protocol for analyzing gene expression changes induced by JAK inhibitors using RNA-sequencing is outlined below. This protocol is a composite based on methodologies reported in various studies involving JAK inhibitors.
Objective: To compare the transcriptomic changes in primary human synovial fibroblasts treated with this compound versus another JAK inhibitor (e.g., Tofacitinib).
Materials:
-
Primary human synovial fibroblasts (SFs) from rheumatoid arthritis patients
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human cytokines for stimulation (e.g., TNF-α, IL-1β, IFN-γ)
-
JAK inhibitors: this compound, Tofacitinib (or other comparators)
-
RNA extraction kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Methodology:
-
Cell Culture and Stimulation:
-
Culture primary SFs in appropriate medium until they reach 80% confluency.
-
Starve the cells in a low-serum medium for 12-24 hours.
-
Pre-treat the cells with either this compound, Tofacitinib, or vehicle control (e.g., DMSO) at desired concentrations for 1-2 hours.
-
Stimulate the cells with a cocktail of pro-inflammatory cytokines (e.g., 10 ng/mL TNF-α, 1 ng/mL IL-1β, and 20 ng/mL IFN-γ) for a specified time (e.g., 6, 24, or 48 hours).
-
-
RNA Extraction and Quality Control:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
-
-
RNA-Sequencing Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a stranded mRNA-seq library preparation kit.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the different treatment groups and the vehicle control.
-
Identify significantly up- and down-regulated genes based on fold-change and p-value thresholds.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify the biological pathways and processes affected by each JAK inhibitor.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic treatment of a novel selective JAK3/JAK1/TBK1 inhibitor, this compound, in rat and mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, a Novel JAK3/JAK1/TBK1 Inhibitor, Synergistically Enhances the Anti-Inflammation Effect of Methotrexate in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel JAK3/JAK1/TBK1 inhibitor, attenuates autoimmune dermatoses in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological and Clinical Changes in a Pediatric Series Treated with Off-Label JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CS12192
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the proper disposal of CS12192, a potent and selective JAK3/JAK1/TBK1 inhibitor utilized in preclinical research for various autoimmune diseases. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a potent pharmaceutical compound, this compound must be managed as hazardous waste from the point of use through to its final disposal.
Core Disposal Principles
The disposal of this compound and any materials contaminated with it must follow strict protocols for hazardous chemical waste. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the nature of the compound as a potent, biologically active small molecule necessitates its classification as cytotoxic or potent pharmaceutical waste. The following procedures are based on established best practices for the disposal of such materials in a laboratory setting.
Quantitative Data Summary
Due to the absence of specific regulatory limits for this compound in waste streams, disposal considerations are guided by the general classifications for hazardous and cytotoxic waste.
| Parameter | Guideline | Justification |
| Waste Classification | Hazardous Pharmaceutical Waste / Cytotoxic Waste | This compound is a potent, biologically active compound. |
| Container Type | Leak-proof, puncture-resistant, with a secure lid. | To prevent spills and exposure. |
| Labeling | "Hazardous Waste," "Cytotoxic Waste," Chemical Name (this compound) | Clear identification for proper handling and disposal. |
| Storage | Segregated from general and other non-compatible waste. | To prevent accidental mixing and reactions. |
| Disposal Method | Incineration by a licensed hazardous waste management facility. | Ensures complete destruction of the potent compound. |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step protocol must be followed for the disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound and its waste.
2. Waste Segregation at the Source:
-
Solid Waste: Dispose of all materials that have come into direct contact with this compound, such as contaminated gloves, pipette tips, vials, and bench paper, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous/cytotoxic waste.
3. Container Management:
-
Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept securely closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
5. Disposal Request and Pickup:
-
When the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your EHS department or a contracted licensed hazardous waste disposal company.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Disposal workflow for this compound from point-of-use to final disposal.
Safeguarding Researchers: A Comprehensive Guide to Handling CS12192
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling of CS12192, a selective JAK3/JAK1/TBK1 inhibitor. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent small molecule kinase inhibitors in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a robust approach to personal protection is paramount. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Must be ANSI Z87.1 compliant and equipped with side shields to protect against splashes. |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk handling or dissolution. | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is required. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | N95 Respirator or higher | To be used when handling the compound as a powder or when aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and ensure procedural consistency.
1. Preparation and Weighing:
-
All manipulations involving powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood.
-
Before use, decontaminate the work surface.
-
Use dedicated, clearly labeled utensils for weighing and handling.
-
Handle with care to avoid generating dust.
2. Dissolution:
-
When preparing solutions, add the solvent to the powdered compound slowly to prevent splashing.
-
Ensure the vessel is appropriately sealed before agitation.
3. Administration (in vitro/in vivo):
-
Follow established and approved protocols for the specific experimental system.
-
All procedures should be performed in a designated and clearly marked area.
4. Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after each use.
-
Remove and dispose of PPE in the designated waste stream before leaving the work area.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a sealed, labeled, and compatible hazardous waste container. Do not pour down the drain. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, contain the spill with an appropriate absorbent material. For large spills, or if you are not equipped to handle it, evacuate the laboratory and notify the appropriate emergency response team. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its target kinases.
| Kinase | IC50 (nM) |
| JAK3 | 11 |
| TBK1 | 162 |
Experimental Workflow: Handling this compound in a Laboratory Setting
Caption: A flowchart outlining the standard operating procedure for handling this compound.
Signaling Pathway of this compound
Caption: The inhibitory mechanism of this compound on the JAK-STAT signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
